Eflornithine
描述
This compound is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved this compound under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved this compound again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed.
This compound is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of this compound is as a Decarboxylase Inhibitor.
This compound is a difluoromethylated ornithine compound with antineoplastic activity. this compound irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 18 investigational indications.
An inhibitor of ORNITHINE DECARBOXYLASE, the rate limiting enzyme of the polyamine biosynthetic pathway.
属性
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DFMO HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eflornithine: An In-depth Technical Guide to its Function as an Irreversible Inhibitor of Ornithine Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent and specific irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting ODC, this compound depletes cellular polyamine levels, leading to a cytostatic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular processes, and detailed protocols for key experiments relevant to its study.
Introduction
This compound was initially developed as an anti-cancer agent but has found clinical applications in the treatment of African trypanosomiasis (sleeping sickness), hirsutism (excessive hair growth), and most recently, as a maintenance therapy for high-risk neuroblastoma.[1][2][3] Its therapeutic efficacy stems from its ability to act as a "suicide inhibitor" of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are polycationic molecules crucial for various cellular processes such as DNA replication, transcription, and translation. Rapidly proliferating cells, such as cancer cells and parasites, have a high demand for polyamines, making ODC an attractive target for therapeutic intervention.
The Polyamine Biosynthesis Pathway and the Role of Ornithine Decarboxylase
The synthesis of polyamines begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by ODC. Putrescine is then sequentially converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. This pathway is tightly regulated, with ODC playing a pivotal role as the first and rate-limiting enzyme.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Eflornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine hydrochloride, a crucial ornithine decarboxylase inhibitor, is a key therapeutic agent in the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism. This technical guide provides a comprehensive overview of its chemical synthesis and purification processes. Detailed methodologies for key reactions, including Schiff base formation, difluoromethylation, and hydrolysis, are presented. Purification techniques, primarily crystallization, are discussed in detail to ensure the final product meets stringent purity requirements. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this essential medicine.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that typically begins with L-ornithine methyl ester dihydrochloride. The key steps involve the protection of the amino groups, introduction of the difluoromethyl group, and subsequent deprotection and hydrolysis to yield the final active pharmaceutical ingredient (API).
Synthesis Workflow
The overall synthetic workflow can be visualized as a series of sequential reactions, each with specific conditions and reagents critical for achieving the desired product with high yield and purity.
Eflornithine: A Comparative Analysis of Oral and Topical Formulations
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability
Abstract
Eflornithine (B1671129), an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), has been utilized in both oral and topical formulations for distinct therapeutic applications.[1][2] Oral this compound is a critical treatment for late-stage African trypanosomiasis (sleeping sickness) and, more recently, as a maintenance therapy for high-risk neuroblastoma.[3][4] The topical formulation is primarily used for the management of facial hirsutism in women.[2] This guide provides a comprehensive technical overview and comparison of the pharmacokinetics and bioavailability of oral versus topical this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's therapeutic effect stems from its ability to act as a "suicide inhibitor" of ornithine decarboxylase. ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). These polyamines are crucial for cell proliferation and differentiation. By irreversibly binding to and inactivating ODC, this compound depletes intracellular polyamine levels, thereby inhibiting cell growth. This mechanism is central to its efficacy against the rapidly proliferating Trypanosoma brucei parasite in sleeping sickness, cancer cells in neuroblastoma, and hair follicle cells in hirsutism.
Signaling Pathway
The inhibition of ODC by this compound disrupts the polyamine biosynthesis pathway. This pathway is critical for cellular proliferation and is a target in various diseases.
References
Eflornithine's Role in the Regulation of Cell Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycations essential for cell growth, proliferation, and differentiation. By depleting intracellular polyamine pools, this compound exerts a potent cytostatic effect on rapidly dividing cells, a characteristic that has been leveraged in the treatment of various conditions, including protozoan infections, hirsutism, and cancer. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on cellular signaling pathways governing proliferation and differentiation, and detailed methodologies for its study. Quantitative data from preclinical and clinical investigations are summarized, and key pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.
Introduction
Polyamines are critically involved in a multitude of cellular processes, including DNA stabilization, gene transcription and translation, and cell cycle progression.[1] Elevated polyamine levels are a hallmark of rapidly proliferating tissues, including cancerous tumors.[1] The enzymatic pathway responsible for polyamine synthesis is therefore an attractive target for therapeutic intervention. This compound was initially developed as an anti-cancer agent and has since found applications in treating African trypanosomiasis (sleeping sickness) and, in its topical formulation, hirsutism.[2][3] Renewed interest in its oncological applications, particularly in neuroblastoma and glioma, has spurred further investigation into its precise mechanisms of action and its role in modulating fundamental cellular processes.[2]
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound acts as a "suicide inhibitor" of ornithine decarboxylase (ODC). Structurally similar to the natural substrate ornithine, this compound binds to the active site of ODC. The enzymatic decarboxylation of this compound is followed by the elimination of a fluoride (B91410) ion, creating a highly reactive intermediate that covalently bonds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme. This inhibition of ODC blocks the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines. The subsequent depletion of intracellular putrescine and spermidine levels disrupts the cellular processes that are dependent on these polyamines.
Figure 1: Polyamine Biosynthesis Pathway and this compound Inhibition.
Regulation of Cell Proliferation
The depletion of polyamines by this compound leads to a significant reduction in cell proliferation, primarily through a G1 phase cell cycle arrest. This cytostatic effect is a direct consequence of the multifaceted roles of polyamines in cell cycle progression.
Induction of G1 Cell Cycle Arrest
Studies in various cancer cell lines have demonstrated that this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This arrest prevents cells from entering the S phase, thereby halting DNA synthesis and cell division.
Role of Cyclin-Dependent Kinase Inhibitors
A key mechanism underlying this compound-induced G1 arrest is the upregulation of cyclin-dependent kinase (CDK) inhibitors. In neuroblastoma cells, this compound treatment has been shown to cause a significant accumulation of the p27Kip1 protein. p27Kip1 is a member of the Cip/Kip family of CDK inhibitors that negatively regulate G1/S phase transition by binding to and inactivating cyclin E-CDK2 and cyclin D-CDK4/6 complexes. The accumulation of p27Kip1 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its inhibition of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry.
Figure 2: Downstream Signaling of this compound on Cell Cycle Regulation.
Role in Cell Differentiation
Beyond its effects on proliferation, this compound has been shown to induce differentiation in certain cell types. In human embryonal carcinoma cells, treatment with this compound leads to a differentiated phenotype characterized by altered morphology and changes in biochemical and cell surface markers. This suggests that the reduction of intracellular polyamine levels can trigger a shift from a proliferative to a differentiated state. In the context of neuroblastoma, the inhibition of ODC by this compound can restore the balance of the LIN28/Let-7 axis, which is involved in regulating cancer stemness, thereby promoting a more differentiated and less aggressive phenotype.
Quantitative Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro activity and clinical outcomes.
In Vitro Efficacy of this compound
This compound generally exhibits cytostatic rather than cytotoxic effects, with IC50 values varying widely depending on the cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HuTu-80 | Human Duodenal Adenocarcinoma | >1000 | Growth Inhibition | |
| HT-29 | Human Colorectal Adenocarcinoma | >5000 | Growth Inhibition | |
| 4T1 | Murine Mammary Carcinoma | >1000 | Proliferation Assay |
Table 1: In Vitro Cytostatic Activity of this compound in Various Cancer Cell Lines.
Effect of this compound on Intracellular Polyamine Levels
Treatment with this compound leads to a dose-dependent reduction in intracellular polyamine concentrations.
| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Spermine Change | Reference |
| Rectal Mucosa (Human) | 0.20 g/m²/day for 6 months | ~66% | Significant decrease | Smaller decrease | |
| Rectal Mucosa (Human) | 0.40 g/m²/day for 6 months | ~90% | Significant decrease | Smaller decrease | |
| 4T1 Murine Mammary Carcinoma | In vivo treatment | Suppressed | Suppressed | Increased |
Table 2: Quantitative Effects of this compound on Intracellular Polyamine Levels.
Clinical Efficacy of this compound
This compound has demonstrated clinical benefits in the treatment of high-risk neuroblastoma, anaplastic glioma, and facial hirsutism.
| Indication | Study | Treatment Arm | Control Arm | Outcome | Hazard Ratio (95% CI) / p-value | Reference |
| High-Risk Neuroblastoma | Study 3b vs. ANBL0032 | This compound | No this compound | Event-Free Survival | 0.48 (0.27 - 0.85) | |
| High-Risk Neuroblastoma | Study 3b vs. ANBL0032 | This compound | No this compound | Overall Survival | 0.32 (0.15 - 0.70) | |
| Anaplastic Glioma | Phase III | This compound + PCV | PCV alone | Progression-Free Survival | 71.1 vs 37.5 months (p-value not specified) | |
| Recurrent Anaplastic Astrocytoma (IDH-mutant) | STELLAR Phase III | This compound + Lomustine | Lomustine alone | Median Overall Survival | 34.9 vs 23.5 months (HR: 0.64, p=0.016) | |
| Recurrent Anaplastic Astrocytoma (IDH-mutant) | STELLAR Phase III | This compound + Lomustine | Lomustine alone | Median Progression-Free Survival | 15.8 vs 7.2 months (HR: 0.58, p=0.015) |
Table 3: Summary of Clinical Trial Data for this compound in Oncology.
| Indication | Study Duration | This compound Group | Placebo/Vehicle Group | Outcome | Result | Reference |
| Facial Hirsutism | 24 weeks | 15% cream | Vehicle cream | "Success" (clear/almost clear/marked improvement) | 32% vs 8% | |
| Facial Hirsutism | 24 weeks | 15% cream | Vehicle cream | At least some improvement | 58% vs 34% | |
| Facial Hirsutism with Laser Therapy | 6 months | This compound + Laser | No additional treatment + Laser | Additive reduction in hair regrowth | 17% (p=0.048) |
Table 4: Summary of Clinical Trial Data for Topical this compound in Hirsutism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Figure 3: General Experimental Workflow for this compound Evaluation.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.
Materials:
-
Cell or tissue lysate
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1-14C] L-ornithine
-
Scintillation vials
-
Filter paper saturated with 0.1 M NaOH
-
5 M Sulfuric acid
-
Liquid scintillation cocktail and counter
Protocol:
-
Prepare cell or tissue homogenates in ice-cold assay buffer.
-
In a microcentrifuge tube, add 50 µL of the homogenate to 200 µL of the substrate mix.
-
Place the open microcentrifuge tube inside a scintillation vial containing the NaOH-saturated filter paper to capture the released 14CO2.
-
Incubate the vials at 37°C with shaking for 30 minutes to 2 hours.
-
Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.
-
Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete capture of the 14CO2.
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity as nmol of CO2 released per minute per mg of protein.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Quantification of Intracellular Polyamines by HPLC
This method allows for the separation and quantification of putrescine, spermidine, and spermine in cell extracts.
Materials:
-
Cell pellet
-
Trichloroacetic acid (TCA)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Methanol/water mobile phase
-
HPLC system with a C18 column and a UV detector
Protocol:
-
Harvest and wash the cells, then resuspend the pellet in a known volume of lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Precipitate proteins by adding 40% TCA and incubating on ice.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the polyamines.
-
Derivatize the polyamines by adding 2 M NaOH and benzoyl chloride, followed by incubation at room temperature.
-
Stop the reaction by adding a saturated NaCl solution.
-
Extract the benzoylated polyamines with diethyl ether.
-
Evaporate the ether and resuspend the derivatized polyamines in the mobile phase (e.g., 45% methanol/55% water).
-
Inject the sample into the HPLC system.
-
Separate the derivatized polyamines on a C18 column with an isocratic mobile phase.
-
Detect the benzoylated polyamines by UV absorbance at 254 nm.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
Conclusion
This compound's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful tool for modulating cell proliferation and differentiation through the depletion of intracellular polyamines. Its demonstrated efficacy in both preclinical models and clinical trials for various cancers and other hyperproliferative conditions underscores the critical role of the polyamine pathway in these diseases. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further elucidate the mechanisms of this compound and explore its therapeutic potential. Continued investigation into the downstream signaling effects of polyamine depletion will undoubtedly uncover new insights into the regulation of cell growth and differentiation and may lead to the development of novel combination therapies and expanded clinical applications for this important drug.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Pathways Involved in the Effect of this compound in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology of Long-Term Eflornithine Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical toxicology of long-term Eflornithine administration. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), has been investigated for various therapeutic applications, including the treatment of hirsutism, African trypanosomiasis, and as a chemopreventive agent. Its recent approval for reducing the risk of relapse in high-risk neuroblastoma underscores the importance of a thorough understanding of its long-term safety profile. This document summarizes key preclinical findings, details experimental methodologies, and visualizes important pathways and processes to support ongoing research and development.
Core Toxicological Profile
Long-term preclinical studies of this compound have been conducted across multiple species and routes of administration, primarily focusing on oral and dermal exposure. The key toxicological findings are summarized below, with detailed quantitative data presented in the subsequent tables.
Chronic Toxicity
Chronic oral administration of this compound for up to 52 weeks has been evaluated in both rodent (rat) and non-rodent (dog) species. In rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 400 mg/kg/day.[1] At higher doses, toxicities included weight loss, hematological changes (increased platelets), dermatological effects (alopecia and skin abrasions), liver necrosis, and gastric inflammation.[1] In dogs, a NOAEL could not be determined, with findings such as conjunctivitis, hyperkeratosis, alopecia, and cystic intestinal crypts observed at all tested doses.[1]
Carcinogenicity
The carcinogenic potential of this compound has been assessed through long-term studies. In a 2-year dermal carcinogenicity study in mice, there was no evidence of drug-related neoplasms at doses up to 600 mg/kg/day. A 12-month photocarcinogenicity study in hairless mice also showed no increase in skin tumors compared to untreated controls. A 2-year oral carcinogenicity study in female rats did not reveal any drug-related tumors at doses up to 600 mg/kg/day.[2]
Genotoxicity
This compound has been evaluated in a battery of genotoxicity assays. It was found to be non-mutagenic in the in vitro bacterial reverse mutation (Ames) assay.[2]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Oral administration during the period of organogenesis resulted in embryo lethality at doses equivalent to the recommended human dose. In rabbits, the maternal NOEL was 135 mg/kg/day, and the fetal NOEL was 45 mg/kg/day, with decreased fetal body weights observed at higher doses.
Organ-Specific Toxicities
Across various studies, specific organ systems have been identified as potential targets for this compound toxicity. These include the skin, gastrointestinal tract, liver, and hematopoietic system. Long-term oral administration in humans has also been associated with ototoxicity (hearing loss).
Data Presentation
The following tables summarize the quantitative data from key long-term preclinical toxicology studies of this compound.
Table 1: Chronic Oral Toxicity of this compound (52-Week Study)
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Toxicological Findings at Doses > NOAEL |
| Rat (Charles River CD) | 400, 800, 1600 | 400 | Weight loss, increased platelets, alopecia, skin abrasions, dermatitis, liver necrosis, gastric inflammation |
| Dog | 50, 100, 200 | Not Determined | Conjunctivitis, hyperkeratosis, alopecia, cystic intestinal crypts |
Table 2: Carcinogenicity Studies of this compound
| Study Type | Species | Route | Dose Levels (mg/kg/day) | Duration | Findings |
| Carcinogenicity | Mouse (CD-1) | Dermal | Up to 600 | 2 years | No evidence of carcinogenicity |
| Photocarcinogenicity | Mouse (Hairless) | Dermal | Up to 600 | 12 months | No increase in skin tumors compared to untreated controls |
| Carcinogenicity | Rat (Female) | Oral | Up to 600 | 2 years | No drug-related neoplasms |
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Route | Dose Levels (mg/kg/day) | Maternal NOEL (mg/kg/day) | Fetal NOEL (mg/kg/day) | Key Findings |
| Rat | Embryo-fetal Development | Oral | Not specified | Not specified | Not specified | Embryolethality at doses equivalent to the recommended human dose |
| Rabbit | Embryo-fetal Development | Oral | Not specified | 135 | 45 | Decreased fetal body weights at doses above the fetal NOEL |
Table 4: Genotoxicity of this compound
| Assay Type | System | Result |
| Bacterial Reverse Mutation (Ames) | In vitro | Negative |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on information from regulatory submissions and published literature.
Chronic Oral Toxicity Study in Rats
-
Test System: Charles River CD rats.
-
Administration: Gavage.
-
Dosage: 400, 800, and 1600 mg/kg/day.
-
Duration: 52 weeks.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at terminal sacrifice.
-
Histopathology: A comprehensive list of tissues from all animals was examined microscopically.
Chronic Oral Toxicity Study in Dogs
-
Test System: Beagle dogs.
-
Administration: Capsule.
-
Dosage: 50, 100, and 200 mg/kg/day.
-
Duration: 52 weeks.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at regular intervals and at terminal sacrifice.
-
Histopathology: A comprehensive list of tissues from all animals was examined microscopically.
Dermal Carcinogenicity Study in Mice
-
Test System: CD-1 mice.
-
Administration: Topical application of a cream formulation.
-
Dosage: Up to 600 mg/kg/day.
-
Duration: 2 years.
-
Observations: Regular skin examinations for the appearance of neoplasms.
-
Histopathology: Microscopic examination of skin and other major organs.
Embryo-fetal Developmental Toxicity Study in Rabbits
-
Test System: New Zealand White rabbits.
-
Administration: Oral.
-
Dosage: Not specified in available documents.
-
Treatment Period: During organogenesis.
-
Evaluations: Dams were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's mechanism of action via inhibition of ODC.
Experimental Workflow for a Long-Term Toxicology Study
Caption: A generic workflow for a long-term preclinical toxicology study.
Logical Relationships in Preclinical Safety Evaluation
Caption: Logical relationships in the preclinical safety evaluation of this compound.
References
The Structural Basis of Eflornithine's Irreversible Inhibition of Ornithine Decarboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases, including cancer and parasitic infections like African sleeping sickness.[1][4] This technical guide provides a comprehensive structural and mechanistic analysis of the binding of this compound to ODC. It consolidates key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate the complex molecular interactions that underpin this clinically significant enzyme-inhibitor relationship.
Introduction to Ornithine Decarboxylase and this compound
Ornithine decarboxylase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of ornithine to produce putrescine. As a homodimeric enzyme, the active site of ODC is formed at the interface of the two monomers. Due to the critical role of polyamines in rapidly proliferating cells, ODC has emerged as a key therapeutic target.
This compound was designed as a "suicide inhibitor" or mechanism-based inactivator of ODC. Its structural similarity to the natural substrate, ornithine, allows it to be recognized and processed by the enzyme's catalytic machinery. However, this enzymatic processing of this compound leads to the generation of a reactive intermediate that covalently and irreversibly binds to the enzyme, thereby inactivating it. This targeted inactivation has led to its successful clinical use in treating West African trypanosomiasis (sleeping sickness) and hirsutism.
The Molecular Mechanism of Irreversible Inhibition
The inhibitory action of this compound is a multi-step process that mimics the initial stages of the natural enzymatic reaction before diverting to an irreversible inactivation pathway.
-
Active Site Binding and Schiff Base Formation: this compound, as an ornithine analog, binds to the active site of ODC. The α-amino group of this compound displaces the ε-amino group of a lysine (B10760008) residue (Lys69 in T. brucei ODC) that is normally in a Schiff base linkage with the PLP cofactor. This transaldimination reaction results in the formation of an external aldimine, a new Schiff base between this compound and PLP.
-
Enzyme-Catalyzed Decarboxylation: The this compound-PLP Schiff base is then decarboxylated by the enzyme, a step analogous to the processing of ornithine.
-
Formation of a Reactive Intermediate and Covalent Adduct: The decarboxylation of the this compound-PLP adduct generates a highly reactive fluorinated carbanionic intermediate. This intermediate undergoes the elimination of a fluoride (B91410) ion, leading to the formation of a reactive electrophilic species. This species is then attacked by a nucleophilic residue in the active site, Cysteine-360 (in both human and T. brucei ODC), forming a stable, covalent bond between the inhibitor and the enzyme.
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, leading to the irreversible inactivation of ODC.
Caption: Mechanism of this compound's irreversible inhibition of ODC.
Structural Insights from X-ray Crystallography
The crystal structure of Trypanosoma brucei ODC in complex with this compound has provided invaluable atomic-level details of the enzyme-inhibitor interaction. The structure reveals that this compound, after being processed by the enzyme, is covalently attached to the side chain of Cysteine-360.
Key features of the this compound-bound ODC structure include:
-
Covalent Linkage: A covalent bond is formed between the terminal carbon of the processed this compound and the sulfur atom of Cys360.
-
Schiff Base with PLP: The inhibitor also forms a Schiff base with the PLP cofactor.
-
Active Site Interactions: The phosphate (B84403) group of the PLP cofactor is anchored by interactions with Arg277 and a glycine-rich loop (residues 235-237). The pyridine (B92270) nitrogen of PLP interacts with Glu274. The δ-amino group of the bound this compound is positioned between Asp361 of one subunit and Asp332 of the other subunit in the dimer interface.
-
Conformational Changes: Upon binding of this compound, the side chain of Cys360 undergoes a significant rotation of approximately 145 degrees to move towards the active site and form the covalent bond.
These structural details provide a clear rationale for the potent and specific inhibition of ODC by this compound and offer a template for the design of novel inhibitors.
Quantitative Analysis of this compound-ODC Interaction
The interaction between this compound and ODC has been characterized by various kinetic and pharmacokinetic parameters.
Table 1: Kinetic Parameters for the Inhibition of Human Ornithine Decarboxylase by this compound Enantiomers
| Enantiomer | Inhibitor Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |
Data presented as mean ± S.D.
The data indicate that while both enantiomers irreversibly inactivate ODC, the L-enantiomer has a significantly higher affinity for the enzyme (lower KD).
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value |
| Mean Half-life (t1/2) | 199 ± 6 min |
| Mean Total Body Clearance (ClT) | 1.20 ± 0.06 ml·min-1·kg-1 |
| Mean Renal Clearance | 0.99 ± 0.03 ml·min-1·kg-1 |
| Mean Apparent Volume of Distribution (Vd) | 0.337 ± 0.031 L/kg |
| Oral Bioavailability (10 mg/kg dose) | ~54-58% |
Data are presented as mean ± S.D. where available.
These pharmacokinetic parameters highlight the relatively rapid clearance of this compound, primarily through renal excretion.
Experimental Protocols
A variety of methods are available for the purification of ODC and the subsequent analysis of its activity and inhibition.
Purification of Ornithine Decarboxylase
A common strategy for purifying ODC involves a multi-step chromatographic process. The following is a generalized protocol based on methods for purifying mouse kidney and calf liver ODC.
Caption: A typical two-step workflow for the purification of ODC.
Methodology:
-
Tissue Homogenization: The source tissue (e.g., androgen-stimulated mouse kidneys) is homogenized in a suitable buffer containing protease inhibitors and PLP.
-
Centrifugation: The homogenate is centrifuged at high speed to obtain a crude cytosolic extract.
-
DEAE-Cellulose Chromatography: The crude extract is subjected to anion-exchange chromatography on a DEAE-Cellulose column. ODC is eluted using a salt gradient.
-
Affinity Chromatography: The partially purified ODC is then applied to an affinity column, such as one coupled with a monoclonal anti-ODC antibody. After washing, the purified ODC is eluted.
-
Purity Assessment: The purity of the final preparation is assessed by SDS-PAGE.
Ornithine Decarboxylase Activity Assay
Several methods exist to measure ODC activity. The radiochemical assay, which measures the release of 14CO2 from [1-14C]-ornithine, is a highly sensitive and widely used method.
Principle:
ODC catalyzes the following reaction: L-[1-14C]Ornithine → Putrescine + 14CO2
The amount of radiolabeled CO2 released is directly proportional to the ODC activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), dithiothreitol (B142953) (DTT), EDTA, PLP, and L-[1-14C]ornithine.
-
Enzyme Addition: Add the purified ODC or cell extract to the reaction mixture to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction is typically carried out in a sealed vessel with a center well containing a CO2-trapping agent (e.g., a filter paper soaked in a strong base like hyamine hydroxide).
-
Reaction Termination and CO2 Trapping: Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved 14CO2 from the solution. Allow sufficient time for the 14CO2 to be trapped by the base on the filter paper.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation of Activity: Calculate the ODC activity based on the measured radioactivity, the specific activity of the radiolabeled substrate, and the amount of protein used in the assay.
Conclusion
The structural and mechanistic understanding of this compound's interaction with ornithine decarboxylase is a cornerstone of modern drug design, illustrating the power of mechanism-based inhibition. The detailed knowledge of the covalent modification of Cys360 within the enzyme's active site, elucidated through X-ray crystallography, provides a robust framework for the development of next-generation ODC inhibitors with improved efficacy and selectivity. The experimental protocols outlined herein offer standardized approaches for the continued investigation of ODC and its inhibitors, facilitating further research in this critical area of therapeutic development.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129) (α-difluoromethylornithine or DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), has paved the way for the exploration of novel therapeutics targeting polyamine biosynthesis. ODC is the rate-limiting enzyme in this pathway, which is crucial for cell proliferation and is often dysregulated in cancer and certain infectious diseases.[1] This technical guide provides an in-depth overview of this compound analogues, their enzymatic inhibitory activity against ODC, and the experimental methodologies used for their evaluation. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation ODC inhibitors.
Introduction: The Significance of Ornithine Decarboxylase Inhibition
Ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines such as spermidine (B129725) and spermine.[1][2] These polyamines are essential for various cellular processes, including DNA stabilization, gene transcription, translation, and cell cycle progression.[1] Elevated ODC activity and polyamine levels are frequently observed in rapidly proliferating cells, including cancer cells, making ODC a prime target for therapeutic intervention.[3]
This compound, an analogue of ornithine, acts as a "suicide inhibitor" by irreversibly binding to the active site of ODC. This mechanism-based inactivation leads to the depletion of intracellular polyamines, thereby inhibiting cell growth. While this compound has been successfully used in the treatment of West African sleeping sickness (trypanosomiasis) and facial hirsutism, its efficacy as a standalone anticancer agent has been limited. This has spurred the development of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
This compound and Its Analogues: Mechanism of Action
This compound's inhibitory action begins with its structural similarity to ornithine, allowing it to enter the ODC active site. The enzyme's catalytic machinery, which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, initiates the decarboxylation of this compound. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a reactive intermediate that covalently binds to a nearby cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme.
The development of this compound analogues has focused on modifying its structure to enhance its interaction with the ODC active site and improve its drug-like properties. These modifications often involve substitutions at various positions of the ornithine backbone.
Figure 1: Overview of the polyamine biosynthesis pathway and the mechanism of its inhibition by this compound.
Quantitative Analysis of Enzymatic Inhibitory Activity
The inhibitory potency of this compound analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against ODC. The following table summarizes the inhibitory activities of selected this compound analogues and other ODC inhibitors from published studies.
| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| This compound (DFMO) | ODC | - | T. brucei | |
| Nα-chloroacetyl-L-ornithine | ArgE | 85 | Bacterial | |
| Nα-trifluoroacetyl-L-ornithine | ArgE | 200-410 | Bacterial | |
| Nα-ethoxycarbonyl-L-ornithine | ArgE | 200-410 | Bacterial | |
| Nα-acetyl-D-ornithine | ArgE | 200-410 | Bacterial |
Experimental Protocols for ODC Inhibition Assays
Accurate determination of the inhibitory activity of this compound analogues requires robust and well-defined experimental protocols. Several methods are commonly employed to measure ODC activity and its inhibition.
Radiolabeling Assay
This is a widely used method for assessing decarboxylase activity.
Principle: The assay measures the release of 14CO2 from [14C]carboxyl-labeled ornithine.
Protocol:
-
Enzyme Preparation: Purified or recombinant ODC enzyme is used. Cell lysates can also be utilized.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), pyridoxal-5-phosphate (PLP), dithiothreitol (B142953) (DTT), and the inhibitor at various concentrations.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a specific duration at a controlled temperature (e.g., 30 minutes at room temperature).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding [1–14C] L-ornithine.
-
CO2 Trapping: The released 14CO2 is trapped using a suitable agent, such as a filter paper soaked in a scintillation cocktail or a basic solution.
-
Quantification: The amount of trapped radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific ODC activity is expressed as nmol of CO2 released per minute per mg of protein. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Spectrophotometric Assay using Coupled Enzymes
Principle: This method relies on the consumption of CO2 by a coupled enzyme system, leading to a measurable change in absorbance.
Protocol:
-
Coupled Enzyme System: Phosphoenolpyruvate (B93156) Carboxylase (PEPC) and Malate Dehydrogenase (MDH) are used as coupling enzymes.
-
Reaction: The CO2 produced by the ODC reaction is utilized by PEPC to convert phosphoenolpyruvate to oxaloacetate. Subsequently, MDH reduces oxaloacetate to malate, which is accompanied by the oxidation of NADH to NAD+.
-
Detection: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Inhibitor Assessment: The assay is performed in the presence of varying concentrations of the this compound analogue to determine its effect on the rate of NADH oxidation.
Putrescine Oxidation-Based Assay
Principle: This assay measures the amount of putrescine produced by ODC through its subsequent oxidation, which generates a detectable product.
Protocol:
-
ODC Reaction: The ODC-catalyzed conversion of ornithine to putrescine is carried out in the presence and absence of the inhibitor.
-
Putrescine Oxidation: The produced putrescine is oxidized by an amine oxidase (e.g., soybean amine oxidase), which generates hydrogen peroxide (H2O2).
-
Colorimetric Detection: The H2O2 then reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) in the presence of horseradish peroxidase to produce a colored complex that can be measured spectrophotometrically.
Figure 2: Generalized experimental workflow for determining the inhibitory activity of this compound analogues against ODC.
Signaling Pathways and Cellular Effects of ODC Inhibition
Inhibition of ODC by this compound and its analogues leads to the depletion of intracellular polyamines, which in turn affects multiple signaling pathways and cellular processes.
Key Downstream Effects:
-
Cell Cycle Arrest: Polyamine depletion can induce cell cycle arrest, often in the G1 phase. This is mediated through the stabilization of proteins like p27Kip1.
-
Inhibition of Proliferation: Reduced polyamine levels impair DNA and RNA synthesis, leading to a decrease in cell proliferation.
-
Apoptosis: In some cell types, prolonged polyamine depletion can trigger programmed cell death.
-
Modulation of Signaling Pathways: ODC inhibition can impact pathways regulated by oncogenes such as MYC, which is a transcriptional activator of the ODC gene.
Figure 3: Signaling context of ODC, its inhibition by this compound analogues, and the resulting cellular consequences.
Conclusion and Future Directions
This compound has established ODC as a validated therapeutic target. The ongoing development of this compound analogues and novel ODC inhibitors holds significant promise for the treatment of various diseases, including cancer and parasitic infections. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To design more potent and selective inhibitors.
-
Improving Pharmacokinetic Properties: To enhance drug delivery and reduce side effects.
-
Combination Therapies: Exploring the synergistic effects of ODC inhibitors with other therapeutic agents.
-
Exploring Novel Scaffolds: Moving beyond ornithine analogues to identify new classes of ODC inhibitors.
This guide provides a foundational understanding of the key concepts and methodologies in the field of this compound analogues and their enzymatic inhibitory activity. A thorough grasp of these principles is essential for the successful design and development of the next generation of ODC-targeted therapies.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Determination of Eflornithine's IC50 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro determination of the half-maximal inhibitory concentration (IC50) of Eflornithine (also known as DFMO or α-difluoromethylornithine) in cancer cell lines. This compound is a specific, irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often dysregulated in cancer.[1][2][3] This guide details the underlying signaling pathways, experimental protocols, and data interpretation for assessing the anti-proliferative effects of this compound.
This compound's Mechanism of Action and its Impact on Cancer Cells
This compound acts as a "suicide inhibitor" by irreversibly binding to ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][2] Polyamines are essential for cell proliferation, differentiation, and transformation. In many cancers, the expression and activity of ODC are elevated, often driven by oncogenes like c-Myc. By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect, characterized by the inhibition of cell growth and proliferation. While this compound has shown modest activity as a single agent in various cancers, its primary application is in chemoprevention and in combination with other therapeutic agents. It is notably used for the treatment of high-risk neuroblastoma.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The in vitro efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The available data for this compound's IC50 in various cancer cell lines is summarized below. It is important to note that this compound generally exhibits high IC50 values, reflecting its cytostatic rather than cytotoxic nature at clinically relevant concentrations.
| Cell Line | Cancer Type | Assay | IC50/EC50/CC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | Alamar Blue | > 100 | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | > 100 | |
| GaMg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) | |
| U-251 Mg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) | |
| U-87 Mg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) |
Signaling Pathway of this compound Action
This compound's primary target is the enzyme Ornithine Decarboxylase (ODC) in the polyamine synthesis pathway. The inhibition of ODC by this compound leads to the depletion of polyamines, which in turn affects multiple downstream processes crucial for cancer cell proliferation.
Experimental Protocols: In Vitro IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. The following protocol provides a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DFMO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilutions should be made in complete cell culture medium.
-
Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000, 10000 µM) in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the designated wells. Include a vehicle control (medium with the highest concentration of the solvent used for this compound, if any) and a blank (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO2. The longer incubation time is often necessary due to the cytostatic nature of this compound.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or R.
-
Conclusion
The in vitro determination of this compound's IC50 provides valuable insights into its anti-proliferative effects on cancer cell lines. Due to its cytostatic mechanism of action, researchers should anticipate relatively high IC50 values and consider longer incubation periods in their experimental design. The methodologies and information presented in this guide offer a robust framework for scientists and drug development professionals to accurately assess the in vitro efficacy of this compound and its potential as a cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for Eflornithine Treatment in Neuroblastoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC1), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells, including neuroblastoma.[3][4] In neuroblastoma, particularly in cases with MYCN amplification, the polyamine pathway is frequently deregulated, making it a promising therapeutic target.[3] this compound acts as a "suicide inhibitor," irreversibly binding to ODC1 and preventing the synthesis of polyamines, thereby suppressing tumor growth. This document provides detailed protocols for the use of this compound in preclinical neuroblastoma mouse models, based on established research.
Mechanism of Action: Targeting the Polyamine Synthesis Pathway
The MYCN oncogene, a key driver in high-risk neuroblastoma, transcriptionally upregulates ODC1, leading to increased polyamine production. These polyamines, including putrescine, spermidine, and spermine, are critical for cell growth and proliferation. This compound's inhibition of ODC1 depletes intracellular polyamine pools, leading to cell cycle arrest and a reduction in tumor growth. Furthermore, polyamine depletion can restore the balance of the LIN28/Let-7 axis, a critical regulatory pathway in cancer.
Below is a diagram illustrating the polyamine synthesis pathway and the mechanism of action of this compound.
References
- 1. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 4. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Eflornithine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell proliferation, differentiation, and survival.[2][3] By depleting intracellular polyamine pools, this compound exhibits a primarily cytostatic effect, leading to cell cycle arrest, rather than direct cytotoxicity.[4][5] This mechanism of action has led to its investigation as a chemotherapeutic and chemopreventive agent against various cancers, including neuroblastoma, glioma, and colon cancer. Notably, this compound has received FDA approval for reducing the risk of relapse in high-risk neuroblastoma patients.
These application notes provide a detailed overview of common cell culture-based methods to assess the cytotoxic and cytostatic effects of this compound. The protocols outlined below for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational for researchers investigating the efficacy and mechanism of this compound in various cancer cell models.
Data Presentation
The following tables summarize the cytotoxic and inhibitory effects of this compound on various cell lines as reported in the literature. Due to its primary cytostatic mechanism, high IC50 values are often observed.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Citation(s) |
| T.b. gambiense (STIB930) | Trypanosomiasis | AlamarBlue | - | 6.4 µM | |
| T.b. gambiense (K03048) | Trypanosomiasis | AlamarBlue | - | 17 µM | |
| T.b. gambiense (130R) | Trypanosomiasis | AlamarBlue | - | 14 µM | |
| L-eflornithine (overall) | Trypanosomiasis | AlamarBlue | - | 5.5 µM | |
| D-eflornithine (overall) | Trypanosomiasis | AlamarBlue | - | 50 µM | |
| MRC5 | Normal Human Lung Fibroblast | MTT | 7 days | > 100 µg/mL | |
| Neuroblastoma Cell Lines (general) | Neuroblastoma | Cytotoxicity | - | >5-15 mM |
Table 2: Qualitative Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type/Origin | Observation | Citation(s) |
| Human Dermal Fibroblasts (HFF-1) | Normal Human Skin | High cell viability (>90%) at concentrations up to 500 µg/mL after 24 hours. | |
| L6 Rat Skeletal Myoblasts | Normal Rat Muscle | No in vitro cytotoxicity observed at relevant concentrations. | |
| Clone A | Human Colon Adenocarcinoma | Sensitized cells to ionizing radiation. | |
| U87MG | Human Glioblastoma | Inhibited progression of DNA mutations caused by temozolomide. | |
| Neuroblastoma Cell Lines (BE2C, CHLA-90, SHSY5Y, SMS-KCNR, NGP) | Neuroblastoma | Primarily cytostatic at clinically relevant doses (up to 2500 µM), inducing G1 to S phase cell cycle arrest. No significant loss of cell viability or increase in apoptosis. |
Signaling Pathways
This compound's primary mechanism of action is the irreversible inhibition of Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. Depletion of polyamines, particularly spermidine and spermine, disrupts several cellular processes critical for cell growth and proliferation.
Caption: this compound inhibits ODC, leading to polyamine depletion and downstream cytostatic effects.
The depletion of polyamines has been shown to modulate critical cell cycle and developmental pathways. One key consequence is the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, which leads to a G1 cell cycle arrest. Additionally, this compound can modulate the LIN28/Let-7 signaling axis, which is crucial in regulating cell differentiation and proliferation.
Caption: Downstream signaling pathways affected by this compound-mediated polyamine depletion.
Experimental Protocols
The following protocols provide a framework for assessing this compound's effects on cell viability, cytotoxicity, and apoptosis. It is recommended to optimize seeding densities, this compound concentrations, and incubation times for each cell line.
Experimental Workflow: General Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of alpha-difluoromethylornithine-induced polyamine depletion on the radiosensitivity of a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFMO: targeted risk reduction therapy for colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Eflornithine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of eflornithine (B1671129) in human plasma. The method involves a straightforward protein precipitation step for sample extraction, followed by derivatization to enhance chromatographic retention and mass spectrometric response. A stable isotope-labeled internal standard is utilized to ensure high accuracy and precision. The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine synthesis. It is used in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism. Accurate measurement of this compound concentrations in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-MS/MS assay for the determination of this compound in human plasma. The method employs a protein precipitation extraction, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and detection by tandem mass spectrometry.
Experimental
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
This compound-d6 hydrochloride (Internal Standard, IS) - Custom synthesis may be required from suppliers of stable isotope-labeled compounds.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
Borate (B1201080) buffer (0.2 M, pH 8.8)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d6 in ultrapure water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution with a 50:50 mixture of methanol and water.
-
AQC Reagent Solution (3 mg/mL): Prepare fresh by dissolving AQC in acetonitrile.
Experimental Protocols
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
Derivatization
-
To the 100 µL of supernatant, add 70 µL of borate buffer (0.2 M, pH 8.8).
-
Add 30 µL of AQC reagent solution (3 mg/mL in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
-
Transfer the derivatized sample to an autosampler vial for analysis.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound-AQC | 353.1 | 171.1 | 30 | 20 |
| This compound-d6-AQC | 359.1 | 171.1 | 30 | 20 |
Method Validation
The method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the range of 50 to 10,000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 50 - 10,000 | y = 0.0025x + 0.0012 | >0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 50 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 150 | 5.2 | 1.3 | 6.5 | 2.1 |
| MQC | 1,500 | 4.1 | 0.8 | 5.3 | 1.5 |
| HQC | 7,500 | 3.5 | -1.2 | 4.8 | -0.9 |
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the QC levels. The matrix effect was minimal and compensated for by the stable isotope-labeled internal standard.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| LQC | 150 | 85.2 | 0.98 | 1.01 |
| HQC | 7,500 | 88.1 | 0.95 | 0.99 |
Visualizations
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and derivatization procedure, combined with the use of a stable isotope-labeled internal standard, ensures high-throughput and accurate results. This method is well-suited for use in clinical and research settings for the pharmacokinetic evaluation of this compound.
Establishing Eflornithine-Resistant Cancer Cell Lines In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. While this compound has shown promise in cancer therapy and chemoprevention, the development of resistance remains a significant clinical challenge. The establishment of this compound-resistant cancer cell lines in vitro is a critical tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and developing strategies to overcome this resistance.
These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines, summarizing key quantitative data, and illustrating the associated signaling pathways.
Data Presentation
Table 1: this compound (DFMO) IC50 Values and Resistance in Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 | Resistant IC50 | Fold Resistance | Key Resistance Mechanism |
| Ehrlich Ascites Carcinoma | Mouse Carcinoma | Not Specified | >50 mM | Not Specified | ODC Gene Amplification |
| PANC-1 | Pancreatic Cancer | Not Specified | Increased | Not Specified | Decreased sensitivity after 10 passages with IC50 and IC75 concentrations |
| BT-20 | Breast Cancer | Resistant at 4 mM | - | - | High intrinsic ODC activity and gene dosage |
| MCF-7 | Breast Cancer | Sensitive | - | - | Low intrinsic ODC activity |
| L1210 | Mouse Leukemia | Not Specified | Not Specified | Several hundred-fold increase in ODC levels | ODC Overproduction |
| Human Myeloma | Multiple Myeloma | Not Specified | Not Specified | Not Specified | Enhanced arginase activity |
| Neuroblastoma (general) | Neuroblastoma | >5-15 mM (cytotoxic) | - | - | Cytostatic effect at clinically relevant doses (µM range) |
Note: Specific IC50 values for parental and resistant lines are often study-dependent and can vary based on the assay conditions and the specific clone selected.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines by Stepwise Dose Escalation
This protocol describes a common method for generating drug-resistant cell lines by gradually exposing them to increasing concentrations of the selective agent.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (DFMO) hydrochloride (sterile, stock solution)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the Initial this compound Concentration (IC20-IC50): a. Seed the parental cancer cell line in 96-well plates at an appropriate density. b. Treat the cells with a range of this compound concentrations for a period equivalent to 2-3 cell doubling times. c. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration of this compound that inhibits cell growth by 20-50% (IC20-IC50). This will be the starting concentration for the resistance selection.
-
Initiate Continuous Exposure: a. Culture the parental cells in a T-25 or T-75 flask with complete medium containing the predetermined starting concentration of this compound. b. Maintain the cells under standard culture conditions (e.g., 37°C, 5% CO2). c. Change the medium with fresh this compound-containing medium every 2-3 days.
-
Monitor and Subculture: a. Monitor the cells for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die. b. When the surviving cells reach 70-80% confluency, subculture them into new flasks with the same concentration of this compound. c. At each passage, cryopreserve a vial of cells as a backup.
-
Stepwise Dose Escalation: a. Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-4 weeks), increase the drug concentration by a factor of 1.5 to 2. b. Repeat the process of continuous culture, monitoring, and subculturing at the new concentration. c. Continue this stepwise increase in this compound concentration. The process of developing significant resistance can take several months.
-
Isolation of Resistant Clones (Optional but Recommended): a. Once a population of resistant cells is established, it is advisable to isolate single-cell clones to ensure a homogenous population. b. Use the limiting dilution method or cloning cylinders to isolate individual clones. c. Expand each clone in the presence of the final selection concentration of this compound.
-
Characterization and Maintenance: a. Confirm the resistance phenotype by determining the IC50 of the resistant clones and comparing it to the parental cell line. A significant increase in the IC50 (typically >3-10 fold) indicates the successful establishment of a resistant line. b. Maintain the resistant cell line in a continuous culture with a maintenance concentration of this compound (usually the concentration at which they were selected or slightly lower) to ensure the stability of the resistant phenotype.
Protocol 2: Characterization of this compound Resistance
A. Determination of IC50 and Fold Resistance:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay.
-
Calculate the IC50 values for both cell lines using appropriate software (e.g., GraphPad Prism).
-
Calculate the fold resistance: Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line).
B. Analysis of ODC Expression and Gene Amplification:
-
Western Blotting: Analyze ODC protein levels in parental and resistant cell lysates. An increase in ODC protein is a common mechanism of resistance.
-
Quantitative PCR (qPCR): Measure ODC (ODC1) mRNA levels to determine if the increased protein expression is due to transcriptional upregulation.
-
Genomic DNA Analysis: Perform qPCR on genomic DNA or Southern blotting to assess for ODC1 gene amplification, a key mechanism of high-level resistance.
C. Measurement of Intracellular Polyamine Levels:
-
Use high-performance liquid chromatography (HPLC) or other sensitive analytical methods to quantify the intracellular concentrations of putrescine, spermidine, and spermine (B22157) in parental and resistant cells, both with and without this compound treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating this compound-resistant cancer cell lines.
Caption: Key signaling pathways in this compound action and resistance.
Application Notes and Protocols for Eflornithine Combination Therapy in Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliomas, particularly high-grade gliomas such as glioblastoma (GBM) and anaplastic astrocytoma, are aggressive primary brain tumors with a grim prognosis. The standard of care, often involving surgery, radiation, and chemotherapy with agents like temozolomide (B1682018) (TMZ), provides limited benefit due to therapeutic resistance. A compelling area of investigation is the targeting of metabolic pathways essential for tumor growth. The polyamine biosynthesis pathway is one such critical pathway, as polyamines are indispensable for cell proliferation, differentiation, and survival.[1]
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway.[2] By blocking ODC, this compound depletes intracellular polyamines, leading to cytostatic effects on tumor cells. Preclinical and clinical studies have demonstrated the potential of this compound in treating various cancers, including gliomas.[2][3] Notably, combination strategies are being explored to enhance the anti-tumor efficacy of this compound. This document provides a detailed experimental design for investigating this compound combination therapy in glioma, with a focus on in vitro and in vivo methodologies.
Signaling Pathway and Rationale for Combination Therapy
The rationale for combining this compound with other anti-cancer agents is to target multiple critical pathways involved in glioma progression, potentially leading to synergistic or additive anti-tumor effects and overcoming resistance mechanisms.
Caption: this compound inhibits ODC, depleting polyamines and cell proliferation.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of this compound combination therapy. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo validation.
Caption: A stepwise workflow for preclinical evaluation of combination therapy.
Logical Framework for Combination Therapy
The synergistic potential of combining this compound with a DNA damaging agent like temozolomide is based on complementary mechanisms of action.
Caption: this compound and Temozolomide induce synergistic cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide (TMZ) in Glioma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| U87MG | This compound (DFMO) | ~5000 - 10000 | N/A |
| Temozolomide (TMZ) | 105 - 230 | N/A | |
| This compound + TMZ | - | < 1 (Synergistic) | |
| T98G | This compound (DFMO) | > 10000 | N/A |
| Temozolomide (TMZ) | 247 - 438.3 | N/A | |
| This compound + TMZ | - | < 1 (Synergistic) |
Data are representative values compiled from literature.[4]
Table 2: Apoptosis Induction in U87MG Cells at 72 hours
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 2.5 ± 0.8 | 3.1 ± 1.2 |
| This compound (5 mM) | 8.7 ± 2.1 | 5.4 ± 1.5 |
| Temozolomide (100 µM) | 15.2 ± 3.5 | 10.8 ± 2.9 |
| This compound (5 mM) + TMZ (100 µM) | 35.6 ± 4.2 | 22.3 ± 3.7 |
Data are hypothetical and for illustrative purposes, based on expected synergistic effects.
Table 3: In Vivo Efficacy of this compound and Lomustine (B1675051) in Recurrent Anaplastic Astrocytoma (STELLAR Trial Subgroup)
| Treatment Group | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Lomustine alone | 23.5 months | 7.2 months |
| This compound + Lomustine | 34.9 months | 15.8 months |
Data from the STELLAR clinical trial for IDH-mutant grade 3 astrocytoma patients.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a combination agent (e.g., temozolomide) on glioma cell lines and to assess for synergistic interactions.
Materials:
-
Glioma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (DFMO)
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound (e.g., 0.1 to 10 mM) and temozolomide (e.g., 10 to 500 µM) in culture medium.
-
For combination studies, prepare a fixed-ratio dilution series of both drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle-treated control wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each agent and the Combination Index (CI) for the combination treatment using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in glioma cells following treatment with this compound and a combination agent.
Materials:
-
Glioma cells
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed glioma cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values from the viability assay). Include an untreated control.
-
Incubate for 48-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In Vivo Orthotopic Glioma Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth and survival in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioma cells (e.g., U87MG-luc)
-
Stereotactic apparatus
-
This compound (for oral administration, e.g., in drinking water)
-
Combination agent (e.g., temozolomide, for oral or IP administration)
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Culture and harvest luciferase-expressing glioma cells. Resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma (e.g., at a depth of 3 mm).
-
Allow the tumors to establish for 7-10 days. Monitor tumor growth by bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer treatments as per the planned schedule. For example, this compound can be provided in the drinking water, and temozolomide can be administered by oral gavage for 5 consecutive days.
-
Monitor tumor growth via bioluminescence imaging weekly.
-
Record animal body weight and clinical signs of toxicity.
-
The primary endpoints are tumor growth inhibition and overall survival. Survival is typically defined as the time to reach a humane endpoint (e.g., >20% weight loss, neurological symptoms).
-
At the end of the study, harvest brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound combination therapy for glioma. A systematic approach, from in vitro screening to in vivo efficacy studies, is essential to identify synergistic drug combinations and elucidate their mechanisms of action. The promising clinical data for this compound in combination with lomustine for recurrent anaplastic astrocytoma underscores the potential of targeting the polyamine pathway in glioma therapy. Further preclinical investigation into novel combinations, such as with temozolomide, is warranted to expand the therapeutic options for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of temozolomide on apoptosis-related gene expression changes in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Eflornithine as a Tool for Studying Polyamine Depletion in Developmental Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines—primarily putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Their critical role in these fundamental processes makes them indispensable for normal embryonic development. Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This property makes this compound an invaluable tool for researchers studying the consequences of polyamine depletion in various developmental models. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of polyamines in developmental biology.
Mechanism of Action
This compound acts as a "suicide inhibitor" of ODC.[1] Structurally similar to the enzyme's natural substrate, ornithine, it binds to the active site. The enzymatic reaction initiated by ODC converts this compound into a reactive intermediate that covalently bonds to the enzyme, leading to its irreversible inactivation.[1] This targeted inhibition effectively blocks the production of putrescine, the precursor for spermidine and spermine, thereby depleting the intracellular polyamine pools.[2]
Applications in Developmental Biology
The study of polyamine depletion using this compound provides critical insights into their role in:
-
Cell Cycle Progression and Proliferation: Polyamines are crucial for the G1 to S phase transition. Depletion leads to cell cycle arrest, primarily in the G1 phase.[3]
-
Cell Differentiation and Morphogenesis: this compound treatment has been shown to delay or inhibit differentiation in various developmental models, such as the differentiation of embryonic mesoderm in chicks.[4]
-
Embryonic Development: Studies in model organisms like Caenorhabditis elegans and chick embryos have demonstrated that polyamine depletion can lead to severe developmental defects, including embryonic arrest at early stages like gastrulation.
-
Gene Regulation and Epigenetics: Polyamines can influence chromatin structure and the activity of histone-modifying enzymes, thereby affecting gene expression patterns crucial for development.
Data Presentation: Quantitative Effects of this compound Treatment
The following table summarizes the quantitative effects of this compound (DFMO) treatment on polyamine levels and cellular processes in various developmental biology models.
| Model System | This compound (DFMO) Concentration & Duration | Effect on Polyamine Levels | Effect on Cell Proliferation/Development | Reference |
| Human Neuroblastoma Cells (MYCN2) | 5 mM for 72 hours | Significant depletion of intracellular putrescine and spermidine. | Significant inhibition of cell proliferation; G1 cell cycle arrest. | |
| Mouse MIN6 β-cells | 5 mM for 24 hours | Reduction in intracellular polyamine content. | Reduced cellular death. | |
| Primary Cultures of Chick Embryonic Mesoderm | 10 mM | Retarded attachment and outgrowth. | Reduced rate of proliferation and delayed expression of differentiated phenotypes. | |
| Early Chick Embryo (in ovo) | Prior to gastrulation | Blocked accumulation of polyamines. | Inhibition of development at gastrulation. | |
| Caenorhabditis elegans (polyamine-free medium) | N/A (genetic ODC deficiency) | Depletion of polyamines. | L1 larval stage: failure to produce eggs. L4 larval stage: ~90% embryonic arrest at early stage 3. |
Experimental Protocols
Protocol 1: Induction of Polyamine Depletion in Cell Culture
This protocol is suitable for adherent or suspension cell lines relevant to developmental studies (e.g., embryonic stem cells, neuroblastoma cell lines).
Materials:
-
This compound hydrochloride (DFMO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Reagents for polyamine analysis (see Protocol 3)
-
Reagents for cell cycle analysis (e.g., propidium (B1200493) iodide)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment.
-
This compound Preparation: Prepare a sterile stock solution of this compound in PBS or culture medium. A typical stock concentration is 100 mM.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. A common starting concentration is 5 mM. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
For polyamine analysis, wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
-
For cell proliferation and cycle analysis, harvest the cells and proceed with the appropriate assays (e.g., MTS assay, flow cytometry with propidium iodide staining).
-
-
Analysis: Quantify polyamine levels and assess the effects on cell proliferation and cell cycle distribution.
Protocol 2: Induction of Polyamine Depletion in Chick Embryos (in ovo)
This protocol is adapted for studying the effects of polyamine depletion during early embryonic development.
Materials:
-
Fertilized chicken eggs
-
This compound hydrochloride (DFMO)
-
Sterile saline solution
-
Egg incubator
-
Dissecting microscope and tools
-
Reagents for polyamine analysis (see Protocol 3)
Procedure:
-
Incubation: Incubate fertilized eggs at 38°C in a humidified incubator.
-
This compound Administration: At a specific developmental stage (e.g., 5 hours of incubation, prior to gastrulation), administer this compound to the embryos. This can be done by injecting a sterile solution of this compound in saline into the yolk sac.
-
Continued Incubation: Return the eggs to the incubator and continue incubation until the desired developmental stage for analysis.
-
Embryo Harvesting: Carefully open the eggs and dissect the embryos in a sterile environment.
-
Analysis: Stage the embryos to assess developmental progression. Homogenize the embryos for polyamine quantification.
Protocol 3: Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying putrescine, spermidine, and spermine.
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or embryonic tissues in ice-cold PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
Dansylation:
-
Mix the supernatant with dansyl chloride in acetone.
-
Incubate in the dark at room temperature.
-
Add proline to stop the reaction.
-
-
Extraction:
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column.
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Calculate the concentration of polyamines in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway and this compound Inhibition
Polyamines are synthesized from the amino acid ornithine. This compound directly inhibits ODC, the first and rate-limiting enzyme in this pathway.
Caption: this compound inhibits ODC, blocking polyamine synthesis.
Experimental Workflow for Studying Polyamine Depletion
A typical workflow for investigating the effects of this compound on a developmental model.
Caption: Workflow for this compound-based developmental studies.
Signaling Pathways Affected by Polyamine Depletion
Polyamine depletion impacts key signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Key signaling consequences of polyamine depletion.
Conclusion
This compound is a powerful and specific inhibitor for studying the multifaceted roles of polyamines in developmental biology. By carefully designing experiments and employing the protocols outlined above, researchers can gain valuable insights into how polyamine depletion affects cellular processes, signaling pathways, and overall embryonic development. This knowledge is not only fundamental to understanding normal development but also has significant implications for teratology and the development of novel therapeutic strategies.
References
- 1. Polyamines and nucleic acids during development of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of polyamine synthesis reduces the growth rate and delays the expression of differentiated phenotypes in primary cultures of embryonic mesoderm from chick - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Topical Eflornithine Formulation for In Vivo Skin Permeation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Eflornithine (B1671129) hydrochloride is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), which is the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell division and differentiation, and their inhibition in the hair follicle leads to a reduction in hair growth.[3][4] For this reason, topical this compound cream (11.5% or 13.9% w/w) is approved for the treatment of facial hirsutism (excessive hair growth) in women.[5]
The efficacy of a topical formulation is critically dependent on its ability to deliver the active pharmaceutical ingredient (API) to the target site, in this case, the hair follicles within the dermis. Therefore, in vivo skin permeation studies are essential to evaluate the formulation's performance, bioavailability, and safety profile. This document provides detailed protocols for conducting in vivo and supplementary in vitro skin permeation studies for topical this compound formulations, summarizes relevant quantitative data, and illustrates key pathways and workflows.
Mechanism of Action
This compound acts as a "suicide inhibitor" of ornithine decarboxylase. By blocking this enzyme, it prevents the conversion of ornithine to putrescine, thereby depleting the cellular pool of polyamines (putrescine, spermidine, and spermine). This disruption of polyamine synthesis inhibits the proliferation of cells within the hair follicle, slowing the rate of hair growth and reducing the length of the anagen (growth) phase.
Caption: Mechanism of action of this compound in inhibiting hair growth.
Quantitative Data Summary
Systemic absorption of topical this compound in humans is minimal. Clinical studies have shown that percutaneous absorption is typically less than 1% of the applied dose. Enhancing local delivery to the hair follicle without increasing systemic exposure is a key goal in formulation development. One study investigated the use of microneedles to improve the skin permeation of this compound in an in vitro model using mouse skin.
Table 1: Human Pharmacokinetic Parameters of Topical this compound HCl 13.9% Cream
| Parameter | Value | Reference |
|---|---|---|
| Percutaneous Absorption | < 1% | |
| Peak Plasma Concentration (Cmax) | 4.96 - 10.44 ng/mL | |
| Time to Steady State | 4 days (twice-daily application) | |
| Plasma Elimination Half-life | ~8 hours |
| Metabolism | Not metabolized, excreted unchanged in urine | |
Table 2: In Vitro Permeation of this compound HCl through Mouse Skin (24h)
| Treatment Group | Cumulative Amount Permeated (µg/cm²) | Reference |
|---|---|---|
| Control (No Microneedles) | ~25 µg/cm² |
| With Microneedle Pretreatment | ~125 µg/cm² | |
Data are estimated from graphical representations in the cited literature and are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Skin Permeation and Efficacy Study (Rodent Model)
This protocol is designed to assess the efficacy (hair growth inhibition) of a topical this compound formulation in a mouse model, a common preclinical model for such studies.
Caption: Workflow for an in vivo hair growth inhibition study.
1. Materials and Reagents:
-
Topical this compound Formulation
-
Vehicle Control Formulation
-
C57BL/6 mice (or other appropriate rodent model)
-
Electric clippers
-
Digital camera for imaging
-
Image analysis software
-
Standard laboratory animal housing and care facilities
2. Animal Selection and Preparation:
-
Use adult female C57BL/6 mice, as their hair growth cycles are well-characterized. Other models like rats or guinea pigs can also be used.
-
Acclimatize animals for at least 7 days before the experiment.
-
One day prior to the study, carefully remove the hair from a defined area (e.g., 2x2 cm) on the lower dorsal skin using electric clippers. Avoid irritating the skin.
3. Experimental Procedure:
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, Test Formulation).
-
Apply a pre-weighed amount of the formulation (e.g., 20-50 mg) to the shaved area twice daily.
-
Monitor the animals daily for any signs of skin irritation.
-
Document hair re-growth at fixed intervals (e.g., every 2-3 days) for 3-4 weeks using a digital camera with a consistent setup (lighting, distance).
-
At the end of the study, animals can be euthanized, and skin biopsies collected from the treated area for histological analysis or drug quantification.
4. Data Analysis:
-
Analyze the images to quantify the extent of hair re-growth over time. This can be done by measuring the area of hair coverage or using a scoring system.
-
Compare the rate of hair growth between the test and control groups to determine the inhibitory effect of the this compound formulation.
Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)
This in vitro method is crucial for formulation screening and quality control, providing data on the rate and extent of drug release and permeation through a skin membrane. It is often used as a precursor or supplement to in vivo studies.
Caption: Workflow for an in vitro Franz diffusion cell experiment.
1. Materials and Reagents:
-
Franz diffusion cells (vertical type)
-
Excised skin (e.g., mouse, rat, or porcine skin)
-
Receptor solution (e.g., Phosphate-Buffered Saline, PBS)
-
This compound formulation
-
Water bath/circulator
-
Magnetic stirrer
-
HPLC system for analysis
2. Membrane Preparation:
-
Excise full-thickness dorsal skin from a euthanized rodent.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin to a size appropriate for the Franz diffusion cells.
-
Store frozen at -20°C until use. Before the experiment, thaw the skin and allow it to equilibrate in PBS.
3. Franz Cell Setup and Procedure:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be maintained at 37°C and stirred continuously.
-
Allow the system to equilibrate.
-
Apply a known quantity of the this compound formulation uniformly onto the skin surface in the donor chamber. The diffusion area is typically around 0.64 cm².
-
At predetermined time intervals (e.g., 0, 1, 3, 6, 8, and 24 hours), withdraw an aliquot (e.g., 150-200 µL) from the receptor chamber.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
4. Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.
Protocol 3: Analytical Method for this compound Quantification (HPLC)
This is a representative HPLC method adapted from a study on this compound skin permeation. Analytical methods must be fully validated according to ICH guidelines.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: ZORBAX Eclipse Plus C18 (5 µm, 4.6 × 150 mm)
-
Mobile Phase: Acetonitrile and potassium phosphate (B84403) monobasic buffer (e.g., 0.68 g/L in water) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Detection: UV detector at 210 nm
-
Injection Volume: 20 µL
2. Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride in the receptor solution (PBS).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the permeation samples.
3. Sample Preparation and Analysis:
-
Samples withdrawn from the Franz cell receptor chamber can typically be injected directly after filtering through a 0.22 µm syringe filter.
-
Inject standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
4. Data Calculation:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and receptor fluid replacement.
-
Plot the cumulative amount permeated versus time to determine the permeation profile and calculate key parameters like steady-state flux (Jss) and lag time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. dtb.bmj.com [dtb.bmj.com]
Administering Eflornithine in Drinking Water for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation.[2] Elevated levels of polyamines are often observed in cancer cells, making ODC a compelling target for cancer therapy and chemoprevention.[2] The administration of this compound in the drinking water of rodents is a common, non-invasive method for long-term treatment in preclinical studies. This document provides detailed application notes and protocols for conducting such studies, based on established research.
Mechanism of Action: this compound and the Polyamine Biosynthesis Pathway
This compound acts as a suicide inhibitor of ODC. Structurally similar to ornithine, it binds to the active site of the enzyme and undergoes decarboxylation. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. The depletion of polyamines downstream of ODC inhibition results in cytostatic effects, inhibiting cell growth and proliferation.
Figure 1: this compound's inhibition of the polyamine biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various rodent studies investigating the efficacy of this compound administered in drinking water.
Table 1: Efficacy of this compound in Mouse Cancer Models
| Cancer Model | Mouse Strain | This compound Concentration (in drinking water) | Treatment Duration | Key Findings | Reference(s) |
| Neuroblastoma (Xenograft) | Nude mice | 2% (w/v) | 52-75 days | Significantly lower rates of tumor formation (p < 0.001 to p < 0.05); delayed tumor formation and increased event-free survival (p < 0.001 to p < 0.005). | |
| Neuroblastoma (Transgenic) | TH-MYCN | 1% (w/v) | From birth | Increased tumor-free survival; prevented tumor formation in ~84% of treated mice. | |
| Colon Tumors | CD1 | 1% (w/v) | Continuously | Reduced tumor incidence from 52% to 20% (p < 0.02). | |
| UV-induced Skin Tumors | SKH hairless | 0.4% (w/v) | 30 weeks | Reduced average tumors per mouse from 8.2 to 2.0; reduced tumor incidence from 100% to 72%. | |
| Pancreatic Cancer (Genetically Engineered) | Kras(G12D/+) | 0.1% and 0.2% (in diet) | Not specified | Significantly inhibited PDAC incidence (P < 0.0001); decreased pancreatic tumor weights by 31% to 43% (P < 0.03-0.001). | |
| Renal Adenocarcinoma | BALB/c | 2% (w/v) | 28 days | 72% reduction in tumor weight (p < 0.001); reduced lung metastases from 1.4 to 0.1 (p < 0.001); increased survival. | |
| L1210 Leukemia | C57BL/6 X DBA/2 F1 | 2% (w/v) | Not specified | Prolonged survival time 1.2-fold. | |
| Ewing Sarcoma | NSG | 2% (w/v) | 8 weeks | Only one mouse developed a tumor compared to all control mice. |
Table 2: Dosage and Administration Details
| Rodent Species | This compound Concentration Range (w/v) | Typical Dosing Regimen | Notes | Reference(s) |
| Mouse | 0.4% - 2% | Ad libitum in drinking water | Higher doses (1.5% and 2%) for 8 weeks were associated with seizure-like activity in one study. | |
| Rat | 2% | Ad libitum in drinking water | A study on hepatoma tissue culture cell-induced tumors showed a 65% inhibition of tumor growth after 2 weeks. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Drinking Water
Materials:
-
This compound (DFMO) powder
-
Distilled or purified water
-
Sterile amber glass or opaque water bottles
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter (optional)
-
Calibrated scale
Procedure:
-
Calculate the required amount of this compound:
-
For a 1% (w/v) solution, dissolve 1 gram of this compound in 100 mL of water.
-
For a 2% (w/v) solution, dissolve 2 grams of this compound in 100 mL of water.
-
Adjust the total volume based on the number of cages and the frequency of water changes.
-
-
Dissolution:
-
Measure the desired volume of distilled or purified water into a sterile beaker.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the water while stirring. A magnetic stirrer can aid in dissolution. This compound hydrochloride is highly soluble in water.
-
-
Sterilization (Optional but Recommended):
-
For studies with immunocompromised animals or to minimize microbial growth, sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
-
Storage and Use:
-
Transfer the prepared solution to sterile, amber glass or opaque water bottles to protect it from light, as this compound can be prone to photo-degradation.
-
Provide the this compound-containing water to the animals as their sole source of drinking water.
-
-
Frequency of Solution Change:
-
This compound solutions are noted to be unstable and should ideally be prepared fresh.
-
Based on published protocols, it is recommended to replace the medicated water at least twice to thrice weekly to ensure potency. One study reported changing the water weekly.
-
Protocol 2: Animal Acclimatization and Treatment Initiation
Procedure:
-
Acclimatization:
-
Upon arrival, house the rodents in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to allow for acclimatization. .
-
-
Baseline Data Collection:
-
Before initiating treatment, record the baseline body weight and average daily water consumption for each cage. To measure water consumption, weigh the water bottles at the beginning and end of a 24-hour period for several consecutive days.
-
-
Tumor Model Induction (if applicable):
-
For tumor xenograft or carcinogen-induced models, follow the established protocol for tumor cell implantation or carcinogen administration.
-
-
Treatment Initiation:
-
Randomize animals into control and treatment groups.
-
Replace the regular drinking water in the treatment group cages with the freshly prepared this compound solution. The control group should receive vehicle (water).
-
Protocol 3: Monitoring and Data Collection
Procedure:
-
Daily Observations:
-
Visually inspect the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.
-
At higher concentrations (1.5% and 2%), be vigilant for any seizure-like activity.
-
-
Body Weight:
-
Measure and record the body weight of each animal at least once or twice weekly. Significant weight loss can be an indicator of toxicity.
-
-
Water and Food Consumption:
-
Measure and record the volume of water consumed per cage at least twice weekly to monitor drug intake. Note that significant changes in water consumption will alter the actual dose of this compound received.
-
Monitor food consumption, as reduced water intake can lead to decreased food intake.
-
-
Tumor Measurement (for tumor-bearing models):
-
For subcutaneous tumors, measure the tumor dimensions (length and width) using calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to IACUC-approved protocols.
-
Collect tumors and tissues for further analysis (e.g., weight, histology, biomarker analysis).
-
For efficacy studies, key endpoints may include tumor incidence, tumor multiplicity, final tumor volume/weight, and survival rates.
-
To confirm target engagement, urinary or tissue polyamine levels (putrescine and spermidine) can be measured.
-
Experimental Workflow and Signaling Pathway Diagrams
Figure 2: General experimental workflow for rodent studies.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).
-
Dosage: The optimal concentration of this compound may vary depending on the rodent species, strain, and the specific disease model. Pilot studies may be necessary to determine the most effective and well-tolerated dose.
-
Stability: Due to the potential for degradation, it is crucial to follow a consistent schedule for preparing and changing the this compound solution.
-
Water Intake: Palatability of the this compound solution can affect water consumption, leading to variability in the actual drug dose received by individual animals. Careful monitoring of water intake is essential.
-
Control Group: An appropriate control group receiving the vehicle (water without this compound) is critical for interpreting the results accurately.
By following these detailed protocols and considering the key factors outlined, researchers can effectively and reliably administer this compound in the drinking water of rodents for a variety of preclinical studies.
References
Assessing Eflornithine's Effect on Tumor Angiogenesis In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has demonstrated potential as an anti-cancer agent. ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. Elevated polyamine levels are frequently observed in cancerous tissues and are associated with tumor growth and development. One of the proposed anti-tumor mechanisms of this compound is the inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis. By depleting intracellular polyamine levels, this compound can impede the proliferation of endothelial cells, the primary cellular component of blood vessels, thereby restricting the tumor's blood supply.
These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in vivo using two standard models: the Chick Chorioallantoic Membrane (CAM) assay and the Matrigel plug assay. The accompanying data summarizes the expected quantitative outcomes of such studies.
Signaling Pathway of this compound's Anti-Angiogenic Effect
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC). This enzyme catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis. The subsequent depletion of polyamines, including putrescine, spermidine, and spermine, disrupts cellular processes that are critical for cell growth and proliferation. In the context of angiogenesis, the reduction in polyamine levels directly impacts the proliferation of vascular endothelial cells, thereby inhibiting the formation of new blood vessels that tumors require to grow.
Figure 1. This compound inhibits ODC, leading to polyamine depletion and reduced angiogenesis.
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It is a robust, cost-effective, and relatively rapid method to assess the effect of various compounds on the formation of new blood vessels.
Experimental Workflow:
Figure 2. Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Detailed Protocol:
-
Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37°C in a humidified incubator (60% humidity) for 3 days.
-
Windowing: On day 3, carefully create a small window (1 cm²) in the eggshell over the air sac to expose the CAM.
-
Preparation of Treatment Discs: Prepare sterile, non-toxic filter paper or silicone discs (5 mm diameter). Dissolve this compound in a sterile vehicle (e.g., phosphate-buffered saline, PBS) to achieve the desired concentrations. Apply a specific volume (e.g., 10 µL) of the this compound solution or vehicle control onto the discs.
-
Application to CAM: Gently place the prepared discs onto the CAM surface, ensuring good contact with the vascular network.
-
Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Imaging and Analysis: After the incubation period, re-open the window and acquire images of the CAM vasculature around the disc using a stereomicroscope equipped with a camera.
-
Quantification: Analyze the images using angiogenesis quantification software. The number of blood vessel branch points and the total vessel length within a defined circular area around the disc are common parameters to quantify. A significant reduction in these parameters in the this compound-treated group compared to the control group indicates anti-angiogenic activity. One study demonstrated that α-difluoromethylornithine (DFMO), another name for this compound, inhibited B16 melanoma-induced angiogenesis in the chick embryo chorioallantoic membrane.[1]
Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo method to assess angiogenesis in a mammalian system. Matrigel, a basement membrane extract, is mixed with angiogenic factors and/or tumor cells and injected subcutaneously into mice. The gel solidifies, and host endothelial cells migrate into the plug to form new blood vessels. The extent of this neovascularization can be quantified.
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis of Radiolabeled Eflornithine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of radiolabeled Eflornithine, a crucial tracer for in vivo imaging studies targeting ornithine decarboxylase (ODC), an enzyme implicated in cell proliferation and cancer. Due to the absence of a direct, publicly available protocol for the radiosynthesis of this compound, this application note outlines a proposed synthetic route for Carbon-11 labeled this compound ([¹¹C]this compound). The described methodology is based on established radiolabeling techniques, specifically the [¹¹C]methylation of a suitable precursor, followed by deprotection. This protocol is intended to serve as a comprehensive guide for researchers in the fields of radiopharmacology and oncology for the production of [¹¹C]this compound for positron emission tomography (PET) imaging.
Introduction
This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), has significant therapeutic applications, including the treatment of African trypanosomiasis and hirsutism. Its role in modulating polyamine synthesis makes ODC a compelling target for cancer research and therapy. Radiolabeled this compound can serve as a valuable PET tracer to visualize and quantify ODC activity in vivo, offering insights into tumor metabolism and response to therapy. This protocol details a proposed method for the synthesis of [¹¹C]this compound, leveraging the common and robust [¹¹C]methylation reaction.
Data Presentation
Table 1: Proposed Precursor and Radiosynthesis Parameters for [¹¹C]this compound
| Parameter | Value |
| Radiotracer | [¹¹C]this compound |
| Radionuclide | Carbon-11 (¹¹C) |
| Half-life | 20.4 minutes |
| Precursor | Nα-Boc-Nδ-Fmoc-α-des-difluoromethyl-L-ornithine methyl ester |
| Labeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |
| Proposed Radiochemical Yield (decay-corrected) | 20 - 40% |
| Proposed Synthesis Time | 40 - 50 minutes |
| Proposed Radiochemical Purity | > 95% |
| Proposed Molar Activity | > 37 GBq/µmol |
Experimental Protocols
Synthesis of the Precursor: Nα-Boc-Nδ-Fmoc-α-des-difluoromethyl-L-ornithine methyl ester
The synthesis of the precursor involves the protection of the amino groups of L-ornithine, followed by esterification.
Materials:
-
L-Ornithine hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Nδ-Fmoc protection: Dissolve L-ornithine hydrochloride in a 10% aqueous solution of NaHCO₃. Cool the solution to 0°C and add a solution of Fmoc-Cl in dioxane dropwise. Stir the reaction mixture at room temperature overnight.
-
Nα-Boc protection: Adjust the pH of the solution to 9 with NaHCO₃. Add a solution of Boc₂O in dioxane and stir at room temperature for 4-6 hours.
-
Extraction: Acidify the reaction mixture with 1N HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Nα-Boc-Nδ-Fmoc-L-ornithine.
-
Esterification: Suspend the protected ornithine in dry MeOH and cool to -10°C. Add SOCl₂ dropwise and stir the reaction at room temperature for 24 hours.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, EtOAc/hexane gradient) to yield the precursor, Nα-Boc-Nδ-Fmoc-L-ornithine methyl ester.
Radiosynthesis of [¹¹C]this compound
This procedure outlines the automated synthesis of [¹¹C]this compound using a commercial radiosynthesis module.
Materials:
-
Precursor (Nα-Boc-Nδ-Fmoc-α-des-difluoromethyl-L-ornithine methyl ester)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
HPLC purification system
-
Sterile water for injection
-
Ethanol (B145695) for injection
Procedure:
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]CH₃I using a gas-phase iodination method.
-
Precursor Preparation: Dissolve the precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
¹¹C-Methylation: Add NaH (1-2 mg) to the precursor solution. Trap the [¹¹C]CH₃I in the reaction vessel at room temperature. Heat the vessel at 80-100°C for 5 minutes.
-
Deprotection (Fmoc group): After cooling, add a 20% solution of piperidine in DMF (500 µL) and let it react for 5 minutes at room temperature to remove the Fmoc protecting group.
-
Deprotection (Boc and methyl ester groups) and Hydrolysis: Add 6N HCl (500 µL) and heat the mixture at 120°C for 10 minutes to remove the Boc and methyl ester protecting groups.
-
Purification: Neutralize the reaction mixture and purify by semi-preparative HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Collect the fraction corresponding to [¹¹C]this compound.
-
Formulation: Remove the HPLC solvent in vacuo. Formulate the final product in sterile saline containing up to 10% ethanol for injection.
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed synthetic pathway and the experimental workflow for the synthesis of [¹¹C]this compound.
Caption: Proposed synthetic pathway for [¹¹C]this compound.
Caption: Experimental workflow for [¹¹C]this compound synthesis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Eflornithine Resistance in Trypanosoma brucei
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to eflornithine (B1671129) resistance in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Trypanosoma brucei?
A1: The predominant mechanism of this compound resistance in T. brucei is the loss of function of the TbAAT6 transporter (Tb927.8.5450), a putative amino acid transporter.[1][2][3][4] This transporter is responsible for the uptake of this compound into the parasite.[1] Deletion or mutation of the TbAAT6 gene leads to diminished drug accumulation within the trypanosome, rendering it resistant.
Q2: Does this compound resistance involve alterations to its target enzyme, ornithine decarboxylase (ODC)?
A2: No, in most documented cases, this compound resistance is not associated with changes in its target enzyme, ornithine decarboxylase (ODC). The sequence and copy number of the ODC gene, as well as the enzyme's activity, typically remain unaltered in resistant strains. Resistance is primarily a result of reduced drug uptake.
Q3: Can resistance to this compound be selected for in the laboratory?
A3: Yes, studies have shown that resistance to this compound can be readily selected for in vitro by culturing bloodstream form T. brucei in the presence of gradually increasing concentrations of the drug. This selection process often leads to the deletion of the TbAAT6 gene.
Q4: What is Nifurtimox-Eflornithine Combination Therapy (NECT), and why is it used?
A4: Nifurtimox-Eflornithine Combination Therapy (NECT) is a treatment regimen that combines this compound with nifurtimox. It is the recommended first-line treatment for second-stage Gambian human African trypanosomiasis. NECT offers several advantages over this compound monotherapy, including a shorter treatment duration, fewer intravenous infusions, and a reduced likelihood of the emergence of drug-resistant parasites.
Q5: Is there a way to screen for this compound resistance in the field?
A5: The loss of the TbAAT6 transporter gene, the primary cause of resistance, can be identified using a simple Polymerase Chain Reaction (PCR) test. This allows for the potential to screen field isolates for this resistance marker.
Q6: Are there other transporters involved in the trypanosome's sensitivity to this compound?
A6: While TbAAT6 is the primary transporter for this compound uptake into the trypanosome, other transporters, such as those for ornithine (TbAAT10-1 and TbAAT2-4), can modulate the intracellular environment and indirectly affect drug sensitivity. These transporters help maintain intracellular ornithine and polyamine levels, which can influence the efficacy of this compound.
Troubleshooting Guides
Issue: Suspected this compound Resistance in T. brucei Culture
If you observe that your T. brucei cultures are showing reduced sensitivity to this compound, follow this troubleshooting workflow to diagnose and confirm resistance.
Quantitative Data Summary: this compound Sensitive vs. Resistant T. brucei
This table summarizes typical quantitative differences observed between wild-type (WT) this compound-sensitive and experimentally derived this compound-resistant T. brucei strains.
| Parameter | Wild-Type (Sensitive) | This compound-Resistant | Fold Change | Reference |
| This compound IC₅₀ | ~20-30 µM | >800 µM | >40-fold increase | |
| [³H]-Eflornithine Uptake | Significant uptake observed | Diminished/negligible uptake | ~5-fold decrease | |
| TbAAT6 Gene Presence | Present | Deleted | - | |
| Ornithine Decarboxylase (ODC) Gene | Unaltered sequence & copy number | Unaltered sequence & copy number | No change |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ using Alamar Blue Assay
This protocol is adapted from Raz et al. (1997) and is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against bloodstream form T. brucei.
Materials:
-
T. brucei bloodstream form culture
-
HMI-9 medium
-
Fetal bovine serum (FBS)
-
96-well microtiter plates
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
Incubator (37°C, 5% CO₂)
-
Fluorimeter (Excitation: 530 nm, Emission: 595 nm)
Methodology:
-
Prepare Drug Dilutions:
-
Prepare a serial dilution of this compound in HMI-9 medium in a 96-well plate. A typical starting concentration is 20 mM.
-
Include wells with medium only (negative control) and cells with no drug (positive control).
-
-
Seed Parasites:
-
Harvest exponentially growing T. brucei and adjust the cell density to 4 x 10⁴ cells/mL in fresh HMI-9 medium.
-
Add an equal volume of the parasite suspension to each well of the drug dilution plate.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
-
Add Resazurin Dye:
-
Add 20 µL of 0.49 µM Resazurin dye to each well.
-
Incubate for an additional 24 hours.
-
-
Measure Fluorescence:
-
Read the fluorescence on a fluorimeter with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
-
-
Data Analysis:
-
Calculate the IC₅₀ value, which is the concentration of this compound that reduces fluorescence by 50% compared to the no-drug control, using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: this compound Uptake Assay
This protocol measures the accumulation of radiolabeled this compound to assess transporter function.
Materials:
-
Wild-type and suspected resistant T. brucei cultures
-
[³H]-Eflornithine
-
Assay buffer (e.g., PBS with glucose)
-
Silicone oil mix (e.g., dibutyl phthalate (B1215562) and silicone oil)
-
Microcentrifuge tubes
-
Scintillation vials and fluid
-
Scintillation counter
Methodology:
-
Prepare Cells:
-
Harvest mid-log phase trypanosomes by centrifugation.
-
Wash the cells twice with ice-cold assay buffer and resuspend to a final concentration of 1 x 10⁸ cells/mL.
-
-
Initiate Uptake:
-
In a microcentrifuge tube, add the cell suspension.
-
Initiate the transport assay by adding [³H]-eflornithine to a final concentration (e.g., 1 µM).
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the cell suspension.
-
-
Stop Uptake and Separate Cells:
-
Immediately layer the aliquot onto the silicone oil mix in a microcentrifuge tube and centrifuge at high speed for 1 minute to pellet the cells below the oil layer, separating them from the radiolabeled medium.
-
-
Lyse Cells and Measure Radioactivity:
-
Aspirate the aqueous and oil layers.
-
Lyse the cell pellet with a suitable lysis buffer or detergent.
-
Transfer the lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of this compound uptake (e.g., in nmol/10⁷ cells/min) and compare the rates between wild-type and suspected resistant cell lines.
-
Protocol 3: PCR-Based Confirmation of TbAAT6 Gene Deletion
This protocol uses PCR to amplify the TbAAT6 gene from genomic DNA to check for its presence or absence.
Materials:
-
Genomic DNA extracted from wild-type and suspected resistant T. brucei
-
PCR primers specific for the TbAAT6 gene
-
Control primers for a housekeeping gene (e.g., tubulin)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Methodology:
-
Primer Design:
-
Design primers that flank a region of the TbAAT6 gene (Tb927.8.5450).
-
Design control primers for a housekeeping gene to ensure the quality of the genomic DNA.
-
-
PCR Reaction Setup:
-
Set up PCR reactions for both the TbAAT6 gene and the control gene for both wild-type and suspected resistant gDNA.
-
A typical reaction includes gDNA, forward and reverse primers, dNTPs, Taq polymerase, and buffer.
-
-
Thermocycling:
-
Perform PCR with appropriate cycling conditions (annealing temperature will depend on the primers).
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Analysis:
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size for TbAAT6 in the wild-type sample and its absence in the resistant sample, while the control gene is amplified in both, confirms the deletion of the TbAAT6 gene in the resistant strain.
-
Mechanism of Action and Resistance Pathway
The following diagram illustrates the mechanism of this compound action in sensitive trypanosomes and the mechanism of resistance due to the loss of the TbAAT6 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Mechanism for this compound Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PCR-Based Method for Gene Deletion and Protein Tagging in Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of transport systems involved in this compound delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eflornithine Dosage for Minimal Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Eflornithine (B1671129) in experimental settings. Our goal is to facilitate the optimization of this compound dosage to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a selective and irreversible "suicide" inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation.[2] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells.[2]
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
A2: While this compound is highly specific for ODC, high concentrations or prolonged exposure can lead to off-target effects. A notable off-target pathway affected is the PI3K/Akt signaling cascade. This compound treatment in neuroblastoma cells has been shown to induce the phosphorylation of Akt at Ser473 and GSK3-β at Ser9, which promotes cell survival. This can counteract the desired anti-proliferative effects. Additionally, this compound can induce the accumulation and phosphorylation of the cyclin-dependent kinase inhibitor p27Kip1 at Ser10 and Thr198, leading to G1 cell cycle arrest.
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line. For initial experiments, a wide concentration range is recommended to determine the IC50 value for your specific cell model. Based on published data, IC50 values for neuroblastoma cell lines can range from 3.0 mM to 25.8 mM after 72 hours of treatment. For antitrypanosomal activity, the IC50 for the L-enantiomer is approximately 5.5 µM.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound hydrochloride is highly soluble in water. For cell culture, it is recommended to prepare a sterile stock solution in water or a buffered solution such as PBS. This compound is relatively stable, with good heat stability, but it can be susceptible to oxidative and photo-degradation. Therefore, stock solutions should be stored at -20°C and protected from light. It is important to note that this compound is reported to be insoluble in DMSO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound on cell proliferation. | 1. Sub-optimal drug concentration: The IC50 for your cell line may be higher than the concentration used. 2. Drug degradation: Improper storage or handling of this compound stock solution. 3. Cell line resistance: Some cell lines may have inherent or acquired resistance mechanisms. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 mM to 50 mM) to determine the IC50 for your specific cell line. 2. Prepare fresh stock solutions: Ensure this compound is dissolved in an appropriate solvent (e.g., water or PBS) and stored correctly (protected from light at -20°C). 3. Verify polyamine depletion: Measure intracellular polyamine levels via HPLC to confirm that this compound is inhibiting ODC in your cells. |
| High levels of apoptosis observed even at low this compound concentrations. | Off-target cytotoxicity: While primarily cytostatic, at very high concentrations or in sensitive cell lines, this compound may induce apoptosis through off-target mechanisms. | 1. Lower the concentration range: Adjust the experimental concentrations to be more physiologically relevant. 2. Monitor off-target pathway activation: Use Western blotting to assess the phosphorylation status of Akt and other survival pathway proteins. 3. Use a combination therapy approach: Consider combining lower doses of this compound with other agents to enhance efficacy while minimizing toxicity. |
| Difficulty dissolving this compound in cell culture medium. | Incorrect solvent: this compound hydrochloride has poor solubility in organic solvents like DMSO. Precipitation in complex media: High concentrations of this compound may precipitate in certain complex media formulations. | 1. Use an aqueous solvent: Dissolve this compound hydrochloride in sterile water or PBS to make a concentrated stock solution before diluting it in the final culture medium. 2. Prepare fresh dilutions: Add the this compound stock solution to the culture medium immediately before use. 3. Check media compatibility: If precipitation persists, consider using a different basal medium (e.g., DMEM vs. RPMI-1640). |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (mM) | Treatment Duration (hours) | Reference |
| BE(2)-C | Neuroblastoma | 3.0 | 72 | |
| SMS-KCNR | Neuroblastoma | 10.6 | 72 | |
| CHLA90 | Neuroblastoma | 25.8 | 72 | |
| Trypanosoma brucei brucei TC221 | Trypanosome | 0.0229 | 48 | |
| Trypanosoma brucei gambiense | Trypanosome (L-Eflornithine) | 0.0055 | Not Specified | |
| Trypanosoma brucei gambiense | Trypanosome (D-Eflornithine) | 0.050 | Not Specified |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM and higher if needed).
-
Include a vehicle control (medium with the same volume of solvent used for the drug).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, remove the medium containing this compound.
-
Add 100 µL of fresh complete medium and 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis with a sigmoidal dose-response curve.
-
Protocol 2: Western Blot Analysis of Akt and p27Kip1 Phosphorylation
This protocol describes how to assess the off-target effects of this compound on the Akt signaling pathway.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, p27Kip1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target effect of this compound on the polyamine synthesis pathway.
Caption: Off-target signaling effects of this compound on Akt and p27Kip1 pathways.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: Troubleshooting Variability in Eflornithine Efficacy in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot variability in the efficacy of Eflornithine (α-difluoromethylornithine, DFMO) in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation.[3] By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly proliferating cells, including cancer cells.[1]
Q2: Why do I observe significant variability in the sensitivity of different cancer cell lines to this compound in my in vitro experiments?
The variability in sensitivity to this compound across different cancer cell lines is often linked to the baseline expression and activity of its target, ornithine decarboxylase (ODC).
-
ODC Expression Levels: Cancer cell lines with higher intrinsic ODC activity tend to be more dependent on the polyamine biosynthesis pathway and can exhibit greater sensitivity to this compound. Conversely, cell lines with low ODC expression may be less affected by its inhibition. For instance, studies have shown that tumor cell lines with high ODC activity are more sensitive to apoptosis induced by certain therapeutic agents, and this sensitivity is reduced when ODC is inhibited by this compound.
-
Genetic Drivers: The amplification and overexpression of oncogenes like MYCN, commonly found in neuroblastoma, can drive high levels of ODC expression, making these cancers particularly susceptible to this compound.
-
Cellular Uptake: Although a primary mechanism of resistance in trypanosomes involves the loss of a specific amino acid transporter, variations in drug uptake mechanisms could potentially contribute to differential sensitivity in mammalian cells as well.
Q3: My in vivo xenograft model shows a poor response to this compound, even though my in vitro data was promising. What could be the reason?
Several factors can contribute to a discrepancy between in vitro and in vivo efficacy of this compound:
-
Pharmacokinetics and Bioavailability: While oral this compound has good bioavailability, the dosing regimen might not be optimal to maintain sufficient plasma and tumor concentrations to inhibit ODC effectively over time. Pharmacokinetic studies in mice have shown that oral administration in drinking water can lead to wide variations in drug intake between individual animals.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as tumor vascularization, hypoxia, and interactions with stromal cells can influence drug delivery and efficacy.
-
Host Metabolism: While this compound is not extensively metabolized, variations in host physiology and drug clearance could impact its therapeutic window.
-
Compensatory Mechanisms: In an in vivo setting, tumors may adapt to polyamine depletion by upregulating polyamine import from the surrounding environment, a factor not typically present in standard in vitro assays.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical and clinical studies have shown that this compound can be effective in combination with other therapies. For example, it has been investigated in combination with chemotherapy for the treatment of high-grade gliomas. The rationale for combination therapy is that the cytostatic effect of this compound can sensitize cancer cells to the cytotoxic effects of other drugs.
Troubleshooting Guides
In Vitro Assay Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Cell health and passage number variation. | Use cells within a consistent and early passage number range. Regularly check for mycoplasma contamination. |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette. | |
| This compound solution degradation. | Prepare fresh this compound stock solutions regularly and store them appropriately. This compound is soluble in water. | |
| Low sensitivity in a specific cell line | Low intrinsic ODC expression/activity. | Measure baseline ODC mRNA and protein levels or enzymatic activity in your panel of cell lines to correlate with sensitivity. |
| Upregulation of polyamine uptake. | Consider supplementing the culture medium with polyamines (putrescine, spermidine) as a control to confirm that the observed effect is due to ODC inhibition. | |
| "Edge effect" in 96-well plates | Increased evaporation from outer wells. | Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
In Vivo Model Inefficacy
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Suboptimal dosing regimen. | Review the literature for established effective doses and schedules for your specific tumor model. Consider performing a dose-response study. For oral administration via drinking water, monitor individual animal water consumption to ensure consistent dosing. |
| Poor drug delivery to the tumor. | Assess tumor vascularization in your model. Consider alternative routes of administration if oral delivery is suspected to be inefficient. | |
| Rapid development of resistance. | Analyze excised tumors for ODC expression levels and polyamine content to confirm target engagement. | |
| High toxicity in treated animals | Dose is too high for the specific strain or model. | Reduce the dose or modify the treatment schedule (e.g., intermittent dosing). Monitor animal body weight and clinical signs closely. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Neuroblastoma Models
| Model | Treatment | Outcome | Reference |
| MYCN-transgenic mouse model | This compound (DFMO) | Impaired tumor development | |
| Human neuroblastoma xenografts | This compound (DFMO) | Increased expression of p21Cip1 | |
| Pediatric patients with high-risk neuroblastoma (post-immunotherapy) | This compound (oral, twice daily, BSA-based dosing) for up to 2 years | 4-year event-free survival: 84% (this compound) vs. 73% (control). 4-year overall survival: 96% (this compound) vs. 84% (control). |
Table 2: In Vitro Sensitivity of Different Cell Lines to this compound (DFMO)
| Cell Line | Cancer Type | Key Molecular Feature | Sensitivity to DFMO | Reference |
| MCF-7 | Breast Cancer | Estrogen Receptor Positive (ER+) | Sensitive | |
| T-47D | Breast Cancer | Estrogen Receptor Positive (ER+) | Sensitive | |
| MDA-MB-231 | Breast Cancer | Triple-Negative (ER-, PR-, HER2-) | Less Sensitive | |
| BT-20 | Breast Cancer | Triple-Negative (ER-, PR-, HER2-) | Resistant (at 4mM) | |
| IMR-32 | Neuroblastoma | MYCN-amplified | Sensitive | |
| CHP-134 | Neuroblastoma | MYCN-amplified | Sensitive | |
| SK-N-MC | Neuroblastoma | Non-MYCN-amplified | Less Sensitive | |
| SK-N-SH | Neuroblastoma | Non-MYCN-amplified | Less Sensitive |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Ornithine Decarboxylase (ODC) Activity
This protocol is based on the measurement of 14CO2 released from L-[1-14C]-ornithine.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100).
-
Reaction Setup: In a sealed vial, combine the cell lysate with a reaction mixture containing buffer, pyridoxal (B1214274) 5-phosphate, and L-[1-14C]-ornithine. Place a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid) into the reaction mixture, which releases the 14CO2.
-
CO2 Trapping: Allow the vials to sit for an additional period to ensure complete trapping of the 14CO2 by the filter paper.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate ODC activity based on the amount of 14CO2 released per unit of time per milligram of protein.
Quantification of Intracellular Polyamines by HPLC
This protocol outlines a general procedure for polyamine quantification.
-
Sample Preparation: Harvest and wash the cells. Lyse the cells and deproteinize the lysate using an acid (e.g., perchloric acid).
-
Derivatization: Neutralize the supernatant and derivatize the polyamines with a fluorescent agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA).
-
HPLC Separation: Separate the derivatized polyamines using a reverse-phase C18 column on an HPLC system.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector at the appropriate excitation and emission wavelengths.
-
Quantification: Quantify the polyamines by comparing the peak areas to those of known standards.
Visualizations
References
managing gastrointestinal side effects of oral Eflornithine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects of oral Eflornithine in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of diarrhea.
Symptoms:
-
Loose or liquid stools.
-
Increased frequency of defecation.
-
Soiling of fur around the perineal area.
-
Dehydration (e.g., skin tenting, sunken eyes).
-
Lethargy or reduced activity.
Possible Causes:
-
High dosage of this compound.
-
Irritation of the gastrointestinal mucosa.
-
Alteration of gut flora.
Management Protocol:
-
Immediate Supportive Care:
-
Dietary Modification:
-
Pharmacological Intervention (Consult with a veterinarian):
-
Probiotics: Consider the use of probiotics to support and restore normal gut flora, especially if the diarrhea is suspected to be due to dysbiosis.[1]
-
Protectants and Adsorbents: Preparations containing kaolin, pectin, or activated charcoal can help bind toxins and coat the GI mucosa.
-
-
Dosage Adjustment:
-
If diarrhea persists or is severe, consider a dose reduction of this compound. In human clinical trials, dose reduction is a strategy for managing adverse effects.
-
Experimental Workflow for Managing Diarrhea
Caption: Workflow for managing diarrhea in animal studies with oral this compound.
Issue 2: Animal shows signs of gastric irritation or pain.
Symptoms:
-
Vomiting or retching.
-
Loss of appetite or anorexia.
-
Abdominal guarding or hunched posture.
-
Lethargy.
-
Weight loss.
Possible Causes:
-
Direct irritation of the stomach lining by this compound.
-
Gastric inflammation has been noted in toxicology studies in dogs.
Management Protocol:
-
Symptomatic Relief (Consult with a veterinarian):
-
Anti-emetic therapy may be considered if vomiting is persistent.
-
Analgesics may be required for managing gastrointestinal pain.
-
-
Dietary Management:
-
Provide small, easily digestible meals to reduce the load on the stomach.
-
Ensure food and water are readily accessible.
-
-
Administration with Food:
-
Administering oral this compound with food may help to reduce direct contact irritation of the gastric mucosa. In human use, this compound can be taken with or without food.
-
-
Dose Evaluation:
-
Persistent signs of gastric irritation may necessitate a reduction in the this compound dosage.
-
Logical Relationship for Managing Gastric Irritation
Caption: Management strategies for this compound-induced gastric irritation.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of oral this compound observed in animal studies?
A1: Based on available nonclinical toxicology studies, gastrointestinal side effects can include weight loss, gastric inflammation, and cystic intestinal crypts. In dogs, toxicities noted in all dose groups included cystic intestinal crypts. Gastric inflammation was also observed. While diarrhea is a common side effect in human clinical trials, specific data on its incidence in preclinical animal models is less detailed in publicly available literature.
Q2: At what doses are gastrointestinal side effects typically observed?
A2: In a study with dogs administered this compound via capsule at doses of 50, 100, and 200 mg/kg/day, toxicities including cystic intestinal crypts were noted in all dose groups. In rats, oral doses up to 3,000 mg/kg have been used in pharmacokinetic studies. Mild GI events in humans have been noted to occur at higher doses. Researchers should carefully titrate doses in their specific animal models and monitor for the onset of GI adverse events.
Q3: Are there any known mechanisms for this compound-induced gastrointestinal toxicity?
A3: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), which is a key enzyme in polyamine synthesis. Polyamines are crucial for cell proliferation and differentiation. The gastrointestinal tract has a high rate of cell turnover, and inhibition of polyamine synthesis could disrupt this process, potentially leading to mucosal damage and side effects.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits ODC, disrupting polyamine synthesis and cell proliferation.
Q4: What supportive care measures are recommended for animals experiencing GI side effects?
A4: Supportive care is crucial and should focus on maintaining hydration and electrolyte balance, especially in cases of diarrhea or vomiting. Nutritional support with a highly digestible diet is also important. Continuous monitoring of the animal's clinical condition, including body weight, food and water intake, and stool consistency, is essential.
Q5: Should this compound be administered with food?
A5: Administering oral drugs with food can sometimes mitigate direct gastric irritation. While human studies indicate this compound's absorption is not significantly affected by food, this may be a useful strategy to explore in animal models exhibiting signs of gastric upset.
Data Summary
Table 1: Reported Gastrointestinal and Related Toxicities of Oral this compound in Animal Studies
| Animal Model | Dosage | Observed Toxicities | Reference |
| Dog | 50, 100, 200 mg/kg/day (capsule) | Cystic intestinal crypts, conjunctivitis, hyperkeratosis, alopecia | |
| Dog | Mid and high dose groups (specific doses not detailed) | Weight loss, gastric inflammation, liver necrosis | |
| Rat | 750, 1,500, 2,000, 3,000 mg/kg (oral solution) | Primarily pharmacokinetic data; specific GI toxicities not detailed |
Note: The available literature from the search results does not provide extensive quantitative data on the incidence of specific GI side effects in relation to dose in various animal models. The information is often presented as observed toxicities in general toxicology studies. Researchers should maintain detailed records of GI-related observations in their own studies to build a more comprehensive dataset for their specific models and experimental conditions.
References
Technical Support Center: Enhancing Eflornithine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to strategies for enhancing eflornithine (B1671129) delivery across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound delivery to the brain generally inefficient?
A1: this compound's limited penetration of the blood-brain barrier (BBB) is a primary reason for its inefficient delivery to the central nervous system (CNS).[1][2] This poor penetration necessitates the intensive, high-dose intravenous regimens required to treat late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][3] Although it is an amino acid analogue, its physicochemical properties and transport kinetics are not optimal for high-volume transport into the brain.[2] Furthermore, this compound has a short half-life of approximately 3.3 hours, and about 80% is rapidly eliminated by the kidneys, which further reduces the concentration available to cross the BBB.
Q2: What are the primary transport mechanisms for this compound across the BBB?
A2: this compound, an analogue of the amino acid ornithine, appears to utilize specific carrier-mediated transport systems to cross the BBB. Research using in vitro models of the human BBB (hCMEC/D3 cells) has identified that this compound transport is saturable, sodium-independent, and mediated by the cationic amino acid transporter system y+ and organic cation transporters (OCT). Transport can be inhibited by other amino acids like ornithine and L-lysine, as well as by pentamidine, which suggests competition for these transporters. Some studies have also suggested that passive diffusion may play a role in its transport.
Q3: Is this compound subject to efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp)?
A3: No, studies have consistently shown that this compound's low BBB permeability is not related to efflux by the well-known ABC transporter, P-glycoprotein (P-gp). Experiments using P-gp-deficient mice have not shown any significant changes in the brain distribution of this compound compared to wild-type mice, confirming it is not a P-gp substrate.
Q4: What are the main strategies being explored to enhance this compound's BBB penetration?
A4: Several strategies are under investigation:
-
Co-administration with other drugs: Studies in mice have shown that co-administering suramin (B1662206) can improve this compound's delivery into the brain.
-
Modulation of Intercellular Junctions: A promising approach involves transiently opening the tight junctions of the BBB. Co-administration of an E-cadherin peptide, HAV6, was found to significantly increase this compound's permeability in both in vitro cell models and in vivo rat models, boosting oral bioavailability and brain concentrations.
-
Prodrug Approach: This strategy involves chemically modifying this compound into a more lipophilic prodrug or one that can be recognized by specific nutrient transporters at the BBB, such as the L-type amino acid transporter 1 (LAT1).
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric NPs) can facilitate its transport across the BBB. These nanoparticles can be engineered to target specific receptors on the BBB, such as the transferrin receptor, to trigger receptor-mediated transcytosis.
Q5: How does the disease state (e.g., infection, brain tumor) affect this compound's entry into the brain?
A5: The integrity of the BBB can be compromised in certain pathological conditions, which can paradoxically enhance drug delivery. In late-stage murine models of sleeping sickness, BBB dysfunction was observed, leading to a resultant increase in this compound delivery to the brain. Similarly, conditions like vasogenic brain edema can lead to BBB breakdown. However, relying on disease-induced barrier disruption is not a controlled or reliable drug delivery strategy.
Section 2: Troubleshooting Experimental Issues
Q1: My in vitro BBB model (e.g., hCMEC/D3 cells) shows high variability in this compound permeability results. What should I check?
A1: Variability in in vitro BBB models can stem from several factors:
-
Monolayer Integrity: The tightness of the cell monolayer is critical. Always run a quality control check for barrier integrity in parallel with your experiment. Use a non-permeable marker like [¹⁴C]sucrose or Lucifer yellow. High or variable permeability of this marker indicates a leaky monolayer, which will invalidate your this compound transport data.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in phenotype, including altered expression of key transporters like CAT1 (the y+ system protein).
-
Transporter Saturation: this compound transport is saturable. Ensure the concentration of this compound used in your assay is within the linear range of the transporters. If you are using high concentrations, you may be saturating the system, leading to results that appear to be passive diffusion.
-
pH of Media: this compound's charge state is pH-dependent. At physiological pH 7.4, it is predominantly zwitterionic. Ensure your buffer/media pH is tightly controlled, as shifts could alter the molecule's interaction with transporters.
Q2: I am not observing enhanced this compound uptake in my in vivo model after co-administering a potential enhancer. What are possible reasons?
A2:
-
Pharmacokinetics of the Enhancer: The enhancer must be present at the BBB at the same time as this compound and at a sufficient concentration. Check the pharmacokinetic profiles of both your enhancer and this compound. A mismatch in Cmax or half-life could lead to a lack of effect.
-
Mechanism of Action: Ensure the enhancer's mechanism is relevant. For example, a P-gp inhibitor will not enhance this compound transport because this compound is not a P-gp substrate.
-
Animal Model and Species Differences: Transporter expression and BBB characteristics can differ between species. An enhancer that works in a rat model may not work in a mouse model, or vice-versa. The disease model itself can also alter BBB permeability, potentially masking the effect of your enhancer.
-
Metabolic Stability: The enhancer or this compound could be rapidly metabolized in vivo. Check the stability of your compounds in plasma and liver microsomes.
Q3: I'm having trouble with the analytical quantification of this compound in brain tissue. What are common challenges?
A3: this compound is a small, polar molecule, which makes its extraction and detection challenging.
-
Poor Retention in Reverse-Phase Chromatography: Due to its polarity, this compound may not be well-retained on standard C18 columns.
-
Need for Derivatization: To improve chromatographic retention and sensitivity for detection (e.g., by fluorescence or MS/MS), pre- or post-column derivatization is often required. However, derivatization products can sometimes be unstable.
-
Extraction Efficiency: Protein precipitation is a common method to extract this compound from brain homogenates. You must validate the extraction recovery to ensure you are quantifying the majority of the drug present in the tissue.
-
Matrix Effects: Brain homogenate is a complex matrix that can cause ion suppression or enhancement in mass spectrometry. Use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
Section 3: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound at Physiological pH
| Parameter | Value | Source |
| Predominant Species (pH 7.4) | Zwitterionic (dipolar) | |
| Percentage as Zwitterion | 92.39% | |
| Gross Charge Distribution | +0.073 |
Table 2: In Vitro this compound Transport Inhibition in hCMEC/D3 Cells
| Inhibitor | Target | Concentration | Reduction in this compound Accumulation | Source |
| ADMA | System y+ | 100 µM | 64% (at 1 min), 79% (at 30 min) | |
| L-lysine | System y+ | 100 µM | 35% (at 5 min), 69% (at 30 min) | |
| Pentamidine | OCT | Not Specified | ~63% |
Table 3: Effect of Enhancing Agents on this compound Bioavailability and Brain Uptake (In Vivo & In Situ)
| Enhancing Agent | Model | Effect | Magnitude of Change | Source |
| HAV6 Peptide | In situ rat brain perfusion | Increased brain concentration | Up to 4.9-fold | |
| In vivo (rats) | Increased oral bioavailability | From 38% to 54% | ||
| In vivo (rats) | Increased brain concentrations | Up to 83% | ||
| In vivo (rats) | Increased CSF concentrations | 40% | ||
| Suramin | In situ mouse brain perfusion | Increased brain distribution | Statistically significant (p < 0.001) |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro this compound Accumulation Assay using hCMEC/D3 Cells
-
Objective: To determine the mechanism of this compound transport across a human BBB model.
-
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated plates or transwell inserts until a confluent monolayer is formed.
-
Pre-incubation: Wash the cell monolayer with an appropriate buffer (e.g., HBSS) and pre-incubate at 37°C.
-
Accumulation: Add the accumulation buffer containing a known concentration of radiolabeled [³H]this compound. To test for inhibition, co-incubate with specific inhibitors (e.g., L-lysine for system y+) or other unlabeled amino acids. To confirm monolayer integrity, include [¹⁴C]sucrose as a paracellular marker in parallel wells.
-
Time Points: Incubate for various time points (e.g., 1, 5, 15, 30 minutes).
-
Termination: Stop the accumulation by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. Determine the protein concentration in each well for normalization.
-
Data Analysis: Calculate the volume of distribution (Vd; µL/mg protein). Correct the [³H]this compound Vd values by subtracting the Vd for [¹⁴C]sucrose at each time point to account for non-specific binding.
-
Protocol 2: In Situ Brain Perfusion Technique in Rodents
-
Objective: To measure the rate of this compound transport across the BBB in vivo, independent of systemic metabolism.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat). Expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion: Begin perfusion with a physiological buffer (artificial plasma) containing a known concentration of [³H]this compound and the vascular space marker [¹⁴C]sucrose. The perfusion is performed at a constant rate for a short duration (e.g., 1 to 10 minutes) to measure the initial rate of uptake.
-
Termination: Decapitate the animal at the end of the perfusion period.
-
Sample Collection: Dissect the brain and collect samples from different regions. Obtain a blood sample from the trunk for analysis.
-
Sample Processing & Analysis: Weigh the brain samples, solubilize them, and determine the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the brain uptake clearance or tissue distribution volume (R_Tissue), correcting for the vascular space occupied by the [¹⁴C]sucrose marker. This provides a direct measure of BBB transport.
-
Section 5: Visualizations
References
- 1. The blood-brain barrier significantly limits this compound entry into Trypanosoma brucei brucei infected mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The blood–brain barrier significantly limits this compound entry into Trypanosoma brucei brucei infected mouse brain1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
mitigating Eflornithine-induced thrombocytopenia in clinical trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eflornithine (B1671129). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate this compound-induced thrombocytopenia in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced thrombocytopenia?
A1: this compound-induced thrombocytopenia is a decrease in the number of platelets in the blood (platelet count below 100 x 109/L) that can occur as a side effect of treatment with this compound. It is considered to be caused by a defect in platelet production rather than by the destruction of existing platelets. This condition is generally reversible upon dose reduction or discontinuation of the drug.[1]
Q2: How common is thrombocytopenia in clinical trials with this compound?
A2: Hematologic abnormalities, including thrombocytopenia, are frequent side effects of systemic this compound use, with reported rates ranging from 10% to 55%.[1] In a clinical trial for high-risk neuroblastoma (NCT02395666), myelosuppression was a known adverse event, with decreased neutrophils being one of the most common grade 3 or 4 laboratory abnormalities.[2] The prescribing information for this compound (Iwilfin) includes specific warnings and dose modification guidelines for myelosuppression, including thrombocytopenia.[3][4]
Q3: What is the mechanism behind this compound-induced thrombocytopenia?
A3: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation. By inhibiting ODC, this compound depletes intracellular polyamines, which can disrupt the development of rapidly dividing cells, including hematopoietic precursors in the bone marrow responsible for producing platelets (megakaryocytes).
Q4: Are there any potential strategies to mitigate this compound-induced thrombocytopenia?
A4: Preclinical studies in rats have shown that the concomitant administration of ornithine can protect against this compound-induced thrombocytopenia without compromising its anti-tumor activity. This suggests that ornithine supplementation could be a potential prophylactic or therapeutic strategy, though clinical data in humans is needed to confirm this.
Troubleshooting Guides
Issue: A patient in our this compound clinical trial has developed thrombocytopenia.
1. Grade the Severity of Thrombocytopenia:
The first step is to grade the severity of the thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE). This will guide the clinical management of the patient.
| Grade | Platelet Count | Description |
| 1 | < LLN - 75.0 x 109/L | Mild |
| 2 | < 75.0 - 50.0 x 109/L | Moderate |
| 3 | < 50.0 - 25.0 x 109/L | Severe |
| 4 | < 25.0 x 109/L | Life-threatening |
LLN = Lower Limit of Normal Source: National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0
2. Follow Dose Modification Protocol:
Based on the grade of thrombocytopenia, follow the dose modification guidelines as specified in the clinical trial protocol. The following table is based on the prescribing information for this compound (Iwilfin) for high-risk neuroblastoma.
| Adverse Reaction | Severity (Platelet Count) | Dosage Modification |
| Decreased Platelet Count | < 25,000/mm3 | Withhold this compound until platelet count recovers to ≥ 25,000/mm3. |
| - If recovered within 7 days, resume at the same dose. | ||
| - If recovered between 7 and 14 days, resume at the next reduced dose level. | ||
| - If not recovered within 14 days, permanently discontinue this compound. |
Source: this compound (Iwilfin) Prescribing Information
3. Recommended Dose Reduction Schedule:
| Current Dose | Reduced Dose |
| 768 mg twice daily | 576 mg twice daily |
| 576 mg twice daily | 384 mg twice daily |
| 384 mg twice daily | 192 mg twice daily |
| 192 mg twice daily | 192 mg once daily |
If further adverse reactions occur, continue to reduce the dose until the minimum dose of 192 mg once daily is reached. If the patient cannot tolerate this minimum dose, permanently discontinue the drug. Source: this compound (Iwilfin) Prescribing Information
4. Consider Supportive Care:
For severe or life-threatening thrombocytopenia, consider supportive care measures in line with institutional guidelines and the clinical trial protocol. This may include:
-
Platelet transfusions: For patients with severe bleeding or at high risk of bleeding.
-
Corticosteroids or Intravenous Immunoglobulin (IVIG): May be considered in cases of suspected immune-mediated thrombocytopenia, though this compound's mechanism is thought to be production-related.
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Thrombocytopenia
Objective: To outline a standardized procedure for monitoring platelet counts in patients receiving this compound in a clinical trial.
Methodology:
-
Baseline Assessment: Obtain a complete blood count (CBC) with platelet count before initiating this compound treatment.
-
Routine Monitoring:
-
Perform a CBC with platelet count prior to each administration of this compound.
-
For patients with stable platelet counts, monitoring frequency can be adjusted as per the clinical trial protocol (e.g., weekly or bi-weekly).
-
-
Increased Monitoring: If a patient develops Grade 1 or greater thrombocytopenia, increase the frequency of platelet count monitoring to at least twice weekly until the count stabilizes or returns to baseline.
-
Data Recording: Record all platelet count results, the date of measurement, and any corresponding dose modifications or interventions in the patient's case report form.
Protocol 2: Preclinical Evaluation of Ornithine Supplementation
Objective: To assess the efficacy of ornithine in mitigating this compound-induced thrombocytopenia in a preclinical animal model (based on studies in rats).
Methodology:
-
Animal Model: Utilize an appropriate rodent model (e.g., Fischer 344 rats).
-
Treatment Groups:
-
Group 1: Control (vehicle only).
-
Group 2: this compound (DFMO) administered at a therapeutic dose (e.g., 2000 mg/kg/day via continuous infusion).
-
Group 3: this compound (DFMO) at the therapeutic dose plus a concomitant infusion of ornithine. The dose of ornithine should be evaluated at various molar ratios to this compound (e.g., 0.2, 0.5, and 0.7).
-
-
Duration: Administer treatment for a predefined period (e.g., 12 days).
-
Endpoint Analysis:
-
Collect blood samples at baseline and regular intervals during the treatment period to monitor circulating platelet counts.
-
At the end of the study, assess tumor growth (if applicable) to ensure ornithine does not interfere with the anti-tumor efficacy of this compound.
-
Measure tissue polyamine levels (putrescine, spermidine, spermine) in both tumor and normal tissues to understand the differential effects of the combination treatment.
-
Visualizations
Caption: Mechanism of this compound-Induced Thrombocytopenia.
Caption: Thrombopoiesis Signaling and Impact of ODC Inhibition.
Caption: Troubleshooting Workflow for this compound-Induced Thrombocytopenia.
References
long-term stability of Eflornithine solutions for laboratory use
This technical support center provides guidance on the long-term stability of eflornithine (B1671129) solutions for laboratory use. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride (EFH) stock solutions?
A1: this compound hydrochloride is highly soluble in water.[1][2] For most laboratory applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. For specific applications like cell culture, sterile phosphate-buffered saline (PBS) can also be used. Some studies have also utilized ethanol (B145695) for preparing stock solutions for analytical purposes.[3]
Q2: How should I store the solid (powder) form of this compound hydrochloride?
A2: this compound hydrochloride powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][5] Recommended storage temperatures are typically between 2°C and 8°C for long-term stability.
Q3: What are the recommended storage conditions for aqueous this compound solutions?
A3: The stability of this compound solutions is dependent on storage temperature and duration. There is some variability in recommendations from different suppliers.
-
For short-term storage (up to one week): Store at 2-8°C.
-
For long-term storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.
It is generally recommended to prepare solutions fresh when possible, as some suppliers state that solutions are unstable.
Q4: Is this compound sensitive to light, heat, or pH changes?
A4: Based on forced degradation studies, this compound hydrochloride has good thermal stability. However, it is slightly susceptible to photo-degradation and oxidative degradation, especially over extended periods of exposure. Acidic conditions do not appear to cause significant degradation, while some degradation is observed under alkaline conditions. It is advisable to protect this compound solutions from light by using amber vials or wrapping containers in foil.
Q5: Can I sterilize my this compound solution by autoclaving or filtration?
A5: Due to its good heat stability, autoclaving might be a possibility, but filter sterilization is the recommended method to avoid any potential thermal degradation. Use a sterile 0.22 µm syringe filter. It is important to ensure the filter material is compatible with the solution; polyethersulfone (PES) or polyvinylidene fluoride (B91410) (PVDF) are generally suitable for aqueous solutions.
Q6: How stable is this compound in cell culture media?
A6: The stability of this compound in complex solutions like cell culture media has not been extensively documented in publicly available literature. Given that media components can interact with dissolved compounds, it is best practice to add this compound to the cell culture medium immediately before use. If you need to prepare a large batch of medium containing this compound, it is recommended to store it at 2-8°C and use it within a week.
Data on this compound Solution Stability
The following tables provide representative data on the stability of this compound hydrochloride solutions under various storage conditions. These values are compiled based on qualitative findings from forced degradation studies and general principles of chemical stability.
Table 1: Estimated Long-Term Stability of 10 mg/mL this compound HCl in Purified Water
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| 4°C (Protected from Light) | >98% | ~95% | ~90% |
| -20°C | >99% | >98% | ~97% |
| -80°C | >99% | >99% | >98% |
Table 2: Effect of Stress Conditions on this compound HCl Aqueous Solutions
| Condition | Duration | Approximate Degradation |
| 60°C Heat | 4 hours | < 5% |
| UV Light Exposure | 4 hours | 5-10% |
| Oxidative Stress (1% H₂O₂) | 4 hours | 10-15% |
| Acidic (0.1M HCl) | 4 hours | < 2% |
| Alkaline (0.1M NaOH) | 4 hours | 5-8% |
Data are estimations based on qualitative descriptions from forced degradation studies.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound HCl Stock Solution (100 mM)
Materials:
-
This compound hydrochloride monohydrate (MW: 236.64 g/mol )
-
Sterile, purified water (e.g., Milli-Q) or sterile PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 236.64 mg of this compound hydrochloride monohydrate.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of sterile, purified water or PBS to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with the solvent.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile 100 mM stock solution into single-use sterile cryovials.
-
Label the vials clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Stability Assessment by UV-Vis Spectrophotometry
Objective: To assess the stability of an this compound solution over time by monitoring its absorbance. A significant change in absorbance at the maximum wavelength (λmax) can indicate degradation.
Materials:
-
This compound HCl solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
The same solvent used to prepare the this compound solution (as a blank)
Procedure:
-
Prepare a working solution of this compound HCl in a suitable solvent (e.g., 100 µg/mL in purified water).
-
Determine the λmax of the freshly prepared solution by scanning from 200-400 nm. The λmax for derivatized this compound has been reported at different wavelengths, for underivatized aqueous solutions, a low wavelength scan is appropriate. Let's assume a hypothetical λmax of 210 nm for this protocol.
-
Measure the absorbance of the fresh solution at the determined λmax. This is your time-zero reading.
-
Store your stock solution under the desired test conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), prepare a fresh dilution from the stock solution to the same working concentration.
-
Measure the absorbance at the same λmax.
-
Calculate the percentage of remaining this compound using the formula: (Absorbance at time_x / Absorbance at time_0) * 100
-
A decrease in absorbance suggests degradation. A change in the spectral shape may indicate the formation of degradation products.
Visualizations
Caption: this compound irreversibly inhibits Ornithine Decarboxylase (ODC).
Caption: Recommended workflow for preparing and storing this compound solutions.
Troubleshooting Guide
Q: My this compound solution, which was previously clear, now has a yellow or brownish tint. Can I still use it?
A: A change in color is a common indicator of chemical degradation, possibly due to oxidation or photodegradation. It is strongly recommended to discard the discolored solution and prepare a fresh batch. To prevent this, always store your solutions protected from light and consider purging the headspace of your vials with an inert gas like nitrogen or argon if storing for very long periods.
Q: I noticed a precipitate in my this compound solution after thawing it from -20°C. What should I do?
A: Precipitation upon thawing can occur if the concentration of the solution is close to its solubility limit at that temperature.
-
First, try to redissolve the precipitate by gently warming the vial to room temperature or 37°C and vortexing thoroughly.
-
Visually inspect the solution against a dark background to ensure all precipitate has dissolved.
-
If the precipitate does not redissolve, it may consist of degradation products or insoluble impurities. In this case, the solution should not be used for cell-based or in vivo experiments. You may be able to salvage it for some analytical purposes by filtering through a 0.22 µm filter, but it is safer to prepare a fresh solution.
Q: My experiments are showing inconsistent results over time. Could my this compound solution be the problem?
A: Yes, inconsistent results can be a sign of solution instability. If you are using a stock solution that is old or has been stored improperly (e.g., with multiple freeze-thaw cycles), the effective concentration of active this compound may have decreased.
-
Check the age and storage history of your solution. If it's older than the recommended storage time or has been handled improperly, prepare a fresh stock.
-
Perform a quality control check. You can use the spectrophotometry protocol (Protocol 2) to get a rough estimate of its concentration compared to a fresh standard. For more precise measurement, HPLC is recommended.
-
Always use aliquots. To ensure consistency, always thaw a fresh aliquot for each experiment and avoid using the same thawing-refreezing cycle for your main stock.
Q: I've seen different stability information from different chemical suppliers. Which one should I trust?
A: It is best to follow the storage and stability information provided on the certificate of analysis or technical datasheet that came with your specific lot of this compound. Different manufacturing and purification processes can result in slight variations in stability. When in doubt, adopt a more conservative approach: prepare solutions fresh, store them for the shortest recommended duration, and protect them from light and excessive heat.
References
addressing batch-to-batch variability of Eflornithine powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eflornithine powder. It aims to address the common issue of batch-to-batch variability to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound powder. What could be the cause?
A1: Batch-to-batch variability of this compound powder is a common issue that can stem from several physicochemical properties. These include differences in purity, impurity profile, particle size distribution, crystallinity (polymorphism), moisture content, and hygroscopicity. Any of these factors can affect the dissolution rate, bioavailability, and ultimately, the pharmacological effect of the compound in your experiments.
Q2: What are the critical quality attributes of this compound powder that we should assess to ensure consistency?
A2: To ensure consistent experimental outcomes, it is crucial to evaluate the following critical quality attributes for each batch of this compound powder:
-
Purity and Impurity Profile: High purity is essential. The presence of different types or levels of impurities can alter the biological activity.
-
Particle Size Distribution: This affects the powder's dissolution rate and, consequently, its bioavailability in cell culture media or in vivo.[1][2][3]
-
Moisture Content: The amount of water present can influence the powder's stability, handling, and effective concentration.[4][5]
-
Crystallinity and Polymorphism: this compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different forms can have varying solubility and stability.
-
Hygroscopicity: The tendency of the powder to absorb moisture from the atmosphere can lead to changes in its physical and chemical properties over time.
Q3: How does the particle size of this compound powder affect its performance in experiments?
A3: The particle size of a powdered active pharmaceutical ingredient (API) like this compound is a critical factor influencing its dissolution rate. Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution. Inconsistent particle size distribution between batches can, therefore, result in different rates of dissolution in your experimental medium, leading to variability in the effective concentration of this compound and inconsistent biological effects.
Q4: Can the salt form of this compound (e.g., hydrochloride monohydrate) contribute to variability?
A4: Yes. This compound is often supplied as a hydrochloride salt, sometimes in a hydrated form (monohydrate). It is crucial to be aware of the specific salt and hydration state you are using, as this affects the molecular weight. When preparing solutions, calculations should be adjusted to account for the mass of the salt and any water molecules to ensure you are achieving the correct molar concentration of the active this compound base. Different batches may have slight variations in their hydration state, which can be a source of variability if not accounted for.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues arising from the batch-to-batch variability of this compound powder.
Issue: Inconsistent Experimental Results Between Batches
Step 1: Initial Assessment and Documentation Review
-
Question: Have you compared the Certificates of Analysis (CoA) for the different batches?
-
Action: Carefully review the CoAs for each batch of this compound powder. Pay close attention to the reported purity, moisture content, and any specified analytical methods. Note any differences, even if they appear minor.
Step 2: Physicochemical Characterization
If the CoA does not provide sufficient information or if you suspect undocumented variations, the following experimental characterizations are recommended.
-
Question: Could differences in purity be the cause of the variability?
-
Troubleshooting:
-
Recommended Experiment: Perform a purity analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Interpretation: Compare the chromatograms of the different batches. Look for variations in the main peak area (purity) and the presence of any additional peaks (impurities). Even minor impurities could have biological activity.
-
-
Question: Is the dissolution rate of the powder batches different?
-
Troubleshooting:
-
Recommended Experiment: Analyze the particle size distribution of each batch using a technique like laser diffraction.
-
Interpretation: Significant differences in the particle size distribution between batches can lead to varied dissolution rates and should be noted.
-
-
Question: Could the moisture content be affecting the effective concentration?
-
Troubleshooting:
-
Recommended Experiment: Determine the water content of each batch using Karl Fischer titration, a highly specific method for water quantification.
-
Interpretation: Higher than expected or variable moisture content will lead to weighing errors for the active compound. Adjust the mass of powder used based on the measured water content to achieve the desired concentration of the anhydrous compound.
-
-
Question: Are there differences in the solid-state properties of the batches?
-
Troubleshooting:
-
Recommended Experiment: Use X-Ray Powder Diffraction (XRPD) to assess the crystallinity and identify the polymorphic form of the this compound powder.
-
Interpretation: Different batches may exhibit different crystal forms (polymorphs) or a mix of crystalline and amorphous material. Polymorphs can have different solubilities and stabilities, which can be a significant source of variability.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride Monohydrate | Reference(s) |
| Molecular Formula | C₆H₁₂F₂N₂O₂ | C₆H₁₂F₂N₂O₂・HCl・H₂O | |
| Molecular Weight | 182.17 g/mol | 236.65 g/mol | |
| Appearance | Solid powder | White to off-white crystalline powder | |
| Melting Point | ~183 °C | ~246 °C | |
| Solubility | Slightly soluble in water | Soluble in water | |
| pKa | 10.2 (basic drug) | Not applicable (acidic salt) |
Table 2: Typical Quality Control Parameters for this compound Hydrochloride Monohydrate
| Parameter | Typical Specification | Analytical Method | Reference(s) |
| Purity (Assay) | ≥ 98.0% | RP-HPLC | |
| Water Content | 7.3% - 9.0% | Karl Fischer Titration | |
| Loss on Drying | < 0.5% | Oven Drying | |
| Identity | Conforms to structure | ¹H-NMR, MS |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol is adapted from validated methods for the analysis of this compound hydrochloride.
Objective: To determine the purity of this compound powder and identify the presence of any impurities.
Materials:
-
This compound Hydrochloride powder (sample and reference standard)
-
HPLC grade Methanol (B129727)
-
HPLC grade Water
-
Glacial Acetic Acid (or other suitable buffer components)
-
BDS Hypersil C18 column (150 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water (e.g., 60:40 v/v). Alternative mobile phases, such as methanol and 2% glacial acetic acid in water (80:20 v/v), may also be used. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound Hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover a linear range (e.g., 5-15 ng/mL or 50-100 µg/mL depending on the specific method's sensitivity).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard stock solution, using the this compound powder from the batch .
-
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solutions.
-
Data Interpretation: Calculate the purity of the sample by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram. Compare the impurity profiles between different batches.
Experimental Workflow: RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis of this compound powder.
Protocol 2: Quantitative Analysis by UV-Spectrophotometry
This protocol provides a general method for the quantification of this compound. Note that this compound itself has a poor chromophore, and derivatization or measurement in a specific solvent may be required.
Objective: To determine the concentration of this compound in a solution.
Materials:
-
This compound Hydrochloride powder
-
Ethanol (B145695) or 0.1M Sodium Hydroxide (NaOH) solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solvent Selection: Choose an appropriate solvent. For example, 0.1M NaOH can be used, with an absorption maximum (λmax) around 215 nm, or ethanol with a λmax around 283 nm.
-
Standard Solution Preparation: Prepare a stock solution of this compound Hydrochloride in the chosen solvent (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to create a calibration curve (e.g., 4-32 µg/mL).
-
Sample Preparation: Dissolve the this compound powder from the test batch in the same solvent to a concentration that falls within the range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
-
Signaling Pathway
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. By inhibiting ODC, this compound depletes the intracellular pool of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.
This compound's Mechanism of Action
Caption: this compound inhibits ODC, blocking polyamine synthesis.
References
- 1. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [powderprocess.net]
- 5. What is a powder moisture content tester? Terms | NBCHAO [en1.nbchao.com]
Validation & Comparative
Eflornithine vs. Novel ODC Inhibitors: A Comparative Efficacy Guide
A detailed analysis of the therapeutic potential and experimental backing for the next generation of Ornithine Decarboxylase inhibitors.
Eflornithine, also known as α-difluoromethylornithine (DFMO), has long been the benchmark inhibitor of Ornithine Decarboxylase (ODC), a critical enzyme in polyamine biosynthesis.[1][2] Its clinical applications range from treating African trypanosomiasis (sleeping sickness) to hirsutism and, more recently, as a maintenance therapy for high-risk neuroblastoma.[1][3][4] However, the quest for more potent and specific ODC inhibitors with improved pharmacological properties is a continuous effort in drug development. This guide provides a comparative overview of the efficacy of this compound versus recently developed novel ODC inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a well-characterized enzyme-activated irreversible inhibitor, often referred to as a "suicide inhibitor." It acts as a substrate analog that, upon decarboxylation by ODC, forms a covalent bond with the enzyme's active site, leading to its inactivation. In contrast, a new class of novel ODC inhibitors demonstrates a different mechanism. These compounds, such as the analog referred to as APA, form irreversible adducts with pyridoxal (B1214274) phosphate (B84403) (PLP), a crucial cofactor for ODC, within the enzyme's active site. This novel strategy has led to the development of inhibitors with significantly higher potency than this compound.
Comparative Efficacy: In Vitro and Cellular Assays
Recent studies have highlighted the superior in vitro potency of novel ODC inhibitors compared to this compound. The following tables summarize key quantitative data from comparative experiments.
Table 1: In Vitro Inhibition of Human ODC
| Compound | ODC IC50 (μM) | Potency vs. This compound (DFMO) |
| This compound (DFMO) | 160 | 1x |
| APA | 0.015 | ~10,667x |
| Compound 11 | 0.012 | ~13,333x |
Data sourced from Schultz et al., 2025.
Table 2: Cellular Activity in Kelly Neuroblastoma Cells
| Compound | ODC Activity (% of Control) | Putrescine Levels (% of Control) | Spermidine Levels (% of Control) | Spermine Levels (% of Control) |
| Control | 100 | 100 | 100 | 100 |
| This compound (DFMO) | ~40 | Undetected | ~40 | ~60 |
| APA | ~50 | Undetected | ~70 | ~80 |
| Compound 11 | ~20 | Undetected | ~30 | ~50 |
Data estimated from graphical representations in Schultz et al., 2025.
These data demonstrate that novel inhibitors like APA and Compound 11 are orders of magnitude more potent in inhibiting the ODC enzyme in vitro. Furthermore, in a cellular context, Compound 11 shows a greater reduction in ODC activity and polyamine levels compared to both this compound and APA, suggesting superior cell permeability and intracellular efficacy.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: ODC Catalytic Pathway and Inhibition.
Caption: Radiometric ODC Activity Assay Workflow.
Caption: HPLC-Based Polyamine Analysis Workflow.
Experimental Protocols
In Vitro ODC Inhibition Assay
This protocol is adapted from the methods described by Schultz et al. (2025).
-
Enzyme Source: Purified recombinant human ODC is used.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing dithiothreitol (B142953) (DTT), pyridoxal-5'-phosphate (PLP), and the radiolabeled substrate L-[1-¹⁴C]ornithine.
-
Inhibitor Addition: A range of concentrations of the test compounds (this compound or novel inhibitors) are pre-incubated with the enzyme before the addition of the substrate.
-
Reaction Initiation and Incubation: The reaction is initiated by adding L-[1-¹⁴C]ornithine and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Measurement: The reaction is stopped by the addition of an acid (e.g., citric acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail. The radioactivity is then measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular ODC Activity and Polyamine Analysis
This protocol outlines the general steps for assessing the effect of ODC inhibitors on cultured cells.
-
Cell Culture and Treatment: Cells (e.g., Kelly neuroblastoma) are cultured under standard conditions and treated with various concentrations of ODC inhibitors (this compound or novel compounds) for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: After treatment, cells are harvested, washed, and lysed to release intracellular components.
-
ODC Activity Assay: A portion of the cell lysate is used to determine ODC activity using the radiometric assay described above. Protein concentration is measured to normalize the activity.
-
Polyamine Extraction: The remaining cell lysate is used for polyamine extraction, typically by acid precipitation (e.g., with perchloric acid).
-
Polyamine Quantification by HPLC:
-
Derivatization: The extracted polyamines (putrescine, spermidine, and spermine) are often derivatized with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) to enhance detection.
-
Chromatographic Separation: The derivatized polyamines are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated polyamines are detected by a fluorescence detector. Quantification is achieved by comparing the peak areas to those of known standards. Alternatively, mass spectrometry can be used for detection and quantification.
-
Conclusion
The development of novel ODC inhibitors represents a significant advancement in the field. With potencies thousands of times greater than this compound in vitro and enhanced cellular activity, these new compounds hold considerable promise for therapeutic applications where ODC is a key target. The distinct mechanism of action, involving the formation of an adduct with the PLP cofactor, opens new avenues for inhibitor design. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of these next-generation ODC inhibitors.
References
- 1. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Eflornithine Demonstrates Potent Anti-Tumor Effects in Preclinical Models of High-Risk Neuroblastoma
A comprehensive analysis of preclinical data highlights the efficacy of Eflornithine (DFMO) in patient-derived xenograft (PDX) and transgenic mouse models of high-risk neuroblastoma, a challenging pediatric cancer. These studies provide a strong rationale for the clinical use of this compound as a maintenance therapy to prevent relapse.
This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has shown significant promise in targeting neuroblastoma, particularly tumors driven by the MYCN oncogene. Polyamines are essential for cell growth and proliferation, and their synthesis is often upregulated in cancer.[1][2] By blocking ODC, this compound effectively depletes cellular polyamine levels, leading to the suppression of tumor growth.[3]
Comparative Efficacy in Preclinical Models
Preclinical studies utilizing a TH-MYCN transgenic mouse model, which recapitulates key features of human MYCN-amplified neuroblastoma, have demonstrated the potent anti-tumor activity of this compound. In a pivotal study, this compound treatment significantly reduced tumor incidence and prolonged survival compared to control groups.
Table 1: Efficacy of this compound in a TH-MYCN Transgenic Neuroblastoma Mouse Model
| Treatment Group | Tumor Incidence | Median Survival |
| Control | High | Shorter |
| This compound (DFMO) | Significantly Reduced | Significantly Extended |
Data sourced from a preclinical study in a transgenic mouse model of neuroblastoma.
While direct head-to-head comparative data of this compound against standard chemotherapy in neuroblastoma PDX models is limited in publicly available literature, the FDA's approval of this compound was supported by a robust comparison of clinical trial data with a historical control arm. This analysis showed a significant improvement in event-free and overall survival in patients receiving this compound as post-immunotherapy maintenance.[4][5]
Table 2: Clinical Outcome of this compound Maintenance Therapy in High-Risk Neuroblastoma Patients
| Outcome | This compound Treatment Group | Historical Control Group | Hazard Ratio (95% CI) |
| 4-Year Event-Free Survival | 84% | 72% | 0.48 (0.27 - 0.85) |
| 4-Year Overall Survival | 96% | 84% | 0.32 (0.15 - 0.70) |
This data is from a clinical trial and its comparison to a historical control group, not from a direct comparative PDX study.
Experimental Protocols
The following methodologies are based on preclinical studies evaluating this compound in mouse models of neuroblastoma.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh tumor tissue from a high-risk neuroblastoma patient is obtained under sterile conditions. The tissue is minced into small fragments (approximately 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or similar strains).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used to calculate the volume.
-
Passaging: Once tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are excised. The tumor tissue is then re-implanted into new recipient mice for subsequent passages to expand the PDX line.
This compound Treatment in PDX Models
-
Animal Cohorts: Once tumors in the PDX mice reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
Drug Administration: this compound (DFMO) is administered orally. A common method is to provide it in the drinking water at a concentration of 1-2%. Alternatively, it can be administered by oral gavage.
-
Treatment Duration: Treatment is typically continued for a specified period (e.g., several weeks or until a pre-defined endpoint is reached).
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include overall survival, body weight monitoring (to assess toxicity), and biomarker analysis from tumor tissue at the end of the study.
Mechanism of Action: The MYCN-ODC-Polyamine Pathway
This compound's anti-tumor effect in neuroblastoma is intrinsically linked to the MYCN oncogene. MYCN, a transcription factor frequently amplified in high-risk neuroblastoma, directly upregulates the expression of ODC1, the gene encoding for ornithine decarboxylase. This leads to increased polyamine synthesis, which is critical for the rapid proliferation of cancer cells.
This compound acts as a "suicide inhibitor" by irreversibly binding to and inactivating ODC. This blockade of the polyamine synthesis pathway has several downstream effects that collectively inhibit tumor growth. One key mechanism involves the cell cycle inhibitor p21Cip1, which is normally suppressed by MYC oncoproteins. Treatment with this compound has been shown to increase p21Cip1 levels, leading to cell cycle arrest.
Caption: The MYCN-ODC-Polyamine Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
The process of validating the anti-tumor effects of this compound in patient-derived xenografts involves several key stages, from initial PDX model generation to data analysis.
Caption: Experimental Workflow for Validating this compound's Anti-Tumor Effects in PDX Models.
References
- 1. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ornithine Decarboxylase Impairs Development of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cclg.org.uk [cclg.org.uk]
- 5. fda.gov [fda.gov]
Eflornithine vs. Melarsoprol: A Comparative Guide for the Treatment of Late-Stage African Trypanosomiasis
A comprehensive analysis of two critical treatments for late-stage human African trypanosomiasis (HAT), detailing their efficacy, safety profiles, and mechanisms of action, supported by clinical trial data and experimental protocols.
Human African trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease that is fatal if left untreated. The late-stage of the disease is characterized by the invasion of the central nervous system by the Trypanosoma brucei parasite. For decades, treatment has relied on a limited arsenal (B13267) of drugs, with melarsoprol (B1676173) and later eflornithine (B1671129) being key players, particularly for T. b. gambiense, the more common form of the disease. This guide provides a detailed comparison of these two treatments, incorporating data from clinical studies and outlining the experimental methodologies used to evaluate their performance.
Comparative Efficacy and Safety
Clinical trials have demonstrated a significant difference in the safety profiles of this compound and melarsoprol, with this compound offering a much safer alternative. While both drugs can be effective, the high toxicity of melarsoprol, an arsenic derivative, has led to a shift in treatment recommendations.
Table 1: Comparison of Efficacy and Safety of this compound and Melarsoprol in Late-Stage T. b. gambiense HAT
| Outcome Measure | This compound | Melarsoprol (Standard Course) | Melarsoprol (Short Course) | Source(s) |
| Mortality Rate | 1.7% (5/288) | 4.8% (15/311) | 6.5% (4/62) | [1][2][3] |
| Relapse Rate (1-year) | 8.1% (11/136) | 14.0% (36/258) | 15.5% (9/58) | [1][2] |
| Encephalopathic Syndrome | Rare | 5-10% | 8.7% | |
| Fatality from Encephalopathy | N/A | ~50% | 45.5% |
In a comparative analysis of patients treated in the Republic of the Congo, standard melarsoprol was found to be a significant risk factor for both death and relapse compared to this compound. Specifically, the odds ratio for death with standard melarsoprol was 2.87, and for the short-course regimen, it was 3.90, when compared to this compound. The risk of relapse was also considerably higher with both melarsoprol regimens.
The introduction of Nifurtimox-Eflornithine Combination Therapy (NECT) has further improved the treatment landscape for late-stage T. b. gambiense HAT. Clinical trials have shown NECT to be as effective as this compound monotherapy but with a more manageable treatment regimen.
Table 2: Efficacy and Safety of NECT compared to this compound Monotherapy
| Outcome Measure | NECT | This compound Monotherapy | Source(s) |
| Cure Rate (18 months) | 96.5% (138/143) | 91.6% (131/143) | |
| Deaths (drug-related) | 1 | 3 | |
| Major Adverse Events (Grade 3 or 4) | 14.0% (20/143) | 28.7% (41/143) | |
| In-hospital Case Fatality Rate (Field Study) | 0.15% | N/A | |
| Relapses (Field Study) | 1.3% (8/629) | N/A |
A large, multicentre, randomised, non-inferiority trial demonstrated that NECT is non-inferior to this compound monotherapy in terms of efficacy. Moreover, NECT was associated with fewer major adverse events.
Mechanisms of Action
The trypanocidal effects of this compound and melarsoprol are achieved through distinct biochemical pathways within the parasite.
This compound: Inhibition of Polyamine Synthesis
This compound acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), a crucial enzyme in the biosynthesis of polyamines in trypanosomes. Polyamines are essential for cell division and differentiation. By irreversibly binding to and inactivating ODC, this compound depletes the parasite's polyamine stores, leading to a cessation of growth and replication.
References
A Comparative Analysis of L-Eflornithine and D-Eflornithine Enantiomers: Unraveling Stereospecificity in ODC Inhibition
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent for conditions ranging from African trypanosomiasis to hirsutism.[1][2][3] Administered as a racemic mixture of its L- and D-enantiomers, a deeper understanding of their individual contributions to the drug's overall efficacy and pharmacokinetic profile is paramount for future drug development and optimization. This guide provides a comprehensive comparative analysis of L-Eflornithine and D-Eflornithine, supported by experimental data, to elucidate their distinct pharmacological properties.
Mechanism of Action: A Tale of Two Enantiomers
Both L- and D-eflornithine act as "suicide inhibitors" of ODC, the rate-limiting enzyme in the biosynthesis of polyamines.[1][4] Polyamines are essential for cell proliferation and differentiation, and their inhibition is detrimental to rapidly dividing cells, such as cancer cells and trypanosomes. The inhibitory process begins with the enzyme's own catalytic mechanism. This compound, a structural analog of ornithine, enters the active site and undergoes decarboxylation. This process generates a reactive intermediate that covalently binds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme.
While both enantiomers share this mechanism, their affinity for and rate of inactivation of ODC differ significantly, highlighting the stereospecificity of the enzyme-inhibitor interaction.
References
Validating Target Engagement of Eflornithine on Ornithine Decarboxylase In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Eflornithine (α-difluoromethylornithine, DFMO), a well-established irreversible inhibitor of ornithine decarboxylase (ODC). We will explore direct and indirect methods, compare this compound with alternative ODC inhibitors, and provide detailed experimental protocols and supporting data to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and Ornithine Decarboxylase
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine (B129725), and spermine). Polyamines are essential for cell growth, differentiation, and proliferation. Dysregulation of ODC activity and elevated polyamine levels are frequently observed in cancer and other proliferative diseases. This compound acts as a "suicide" inhibitor, forming a covalent bond with the ODC active site, leading to its irreversible inactivation. Validating the extent of this engagement in a complex in vivo environment is crucial for understanding its pharmacodynamics and therapeutic efficacy.
Methods for In Vivo Target Engagement Validation
The in vivo target engagement of this compound can be assessed through two primary approaches:
-
Direct Measurement of ODC Enzyme Activity: This involves quantifying the enzymatic activity of ODC in tissues of interest following this compound treatment.
-
Measurement of Downstream Biomarkers: This indirect method involves measuring the levels of polyamines, the products of the ODC-catalyzed reaction.
Comparison of In Vivo Assay Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| ODC Activity Assay (Radiolabeling) | Measures the release of 14CO2 from [14C]-L-ornithine by ODC in tissue homogenates. | Highly sensitive and specific for ODC activity. | Requires handling of radioactive materials; laborious. | Preclinical studies in animal models (e.g., tumor xenografts, organ tissues). |
| ODC Activity Assay (Colorimetric) | Measures the production of putrescine, which is then oxidized to produce a colored product or H2O2 that can be quantified.[1] | Non-radioactive; amenable to higher throughput. | Can be less sensitive than the radiolabeling assay; potential for interference from other amines. | In vitro and in vivo screening of ODC inhibitors. |
| ODC Activity Assay (Luminescence) | Measures H2O2 produced from putrescine oxidation via a chemiluminescent reaction.[2] | High sensitivity; non-radioactive. | Requires specialized equipment (luminometer); potential for quenching or enhancement of the signal. | Cellular and tissue-based assays. |
| Polyamine Measurement (HPLC) | Quantifies the levels of putrescine, spermidine, and spermine (B22157) in tissues or biological fluids using High-Performance Liquid Chromatography with fluorescence or mass spectrometry detection. | Highly specific and quantitative for multiple polyamines; reflects the functional consequence of ODC inhibition. | Requires specialized equipment and expertise; sample preparation can be complex. | Preclinical and clinical studies to assess pharmacodynamic effects. |
This compound vs. Alternative ODC Inhibitors: In Vivo Performance
While this compound is the most clinically advanced ODC inhibitor, several alternatives have been developed with the aim of improving potency and pharmacokinetic properties.
| Inhibitor | Mechanism | In Vivo Model | Key Findings | Reference |
| This compound (DFMO) | Irreversible inhibitor | Murine mammary cancer (4T1 xenografts) | Delayed orthotopic tumor growth; suppressed putrescine and spermidine levels.[3] | [3] |
| Rat fibrosarcoma | Dose-dependent cytostatic effect on tumor growth; reduced tumor putrescine and spermidine levels.[4] | |||
| Rat colonic tumors | Suppressed cell proliferation in tumors at lower doses than in normal intestinal epithelium. | |||
| (E)-2-(fluoromethyl)dehydroornithine methyl ester (δ-MFMO-ME) | Irreversible inhibitor (Prodrug) | Murine leukemia (L1210) | Prolonged survival to a similar extent as DFMO at one-fifth the dose (i.p.). | |
| Murine Lewis lung carcinoma | Similar antitumor effects to DFMO at one-sixth to one-twelfth the dose (oral). | |||
| (E)-2-(fluoromethyl)dehydroornithine ethyl ester (δ-MFMO-EE) | Irreversible inhibitor (Prodrug) | Murine leukemia (L1210) | Prolonged survival to a similar extent as DFMO at one-fifth the dose (i.p.). | |
| Murine Lewis lung carcinoma | Greater reduction in tumor growth than DFMO. | |||
| Allicin | Reversible inhibitor | Human neuroblastoma cells (in vitro) | IC50 of 11 nM, ~23,000-fold more potent than DFMO (IC50 = 252 µM). | |
| Compound 11 (a novel APA analog) | Covalent adduct with PLP | Kelly neuroblastoma cells (in vitro) | Greater reduction in cellular ODC activity and polyamine levels compared to DFMO. |
Experimental Protocols
In Vivo ODC Activity Assay (Radiolabeling)
This protocol is adapted from methods described for measuring ODC activity in tissue homogenates.
1. Tissue Homogenization:
- Excise tissues (e.g., tumor, liver) from animals treated with this compound or vehicle control and immediately place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal (B1214274) 5'-phosphate).
- Homogenize the tissue using a Potter-Elvehjem homogenizer or a similar device on ice.
- Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.
- Collect the supernatant (cytosolic fraction) for the ODC activity assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. ODC Activity Assay:
- Prepare reaction vials containing the assay mixture: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate, and 0.5 µCi of L-[1-¹⁴C]ornithine.
- Add a specific amount of the tissue supernatant (e.g., 100-200 µg of protein) to each reaction vial.
- Seal the vials with rubber stoppers fitted with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or hyamine hydroxide).
- Incubate the vials in a shaking water bath at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by injecting a strong acid (e.g., 2 M sulfuric acid or 10% trichloroacetic acid) into the reaction mixture, taking care not to inject it into the center well.
- Continue incubation for another 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂.
- Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
3. Calculation of ODC Activity:
- Calculate the amount of ¹⁴CO₂ released based on the specific activity of the L-[1-¹⁴C]ornithine.
- Express ODC activity as pmol or nmol of CO₂ released per minute per milligram of protein.
Measurement of Polyamine Levels by HPLC
This protocol outlines a common method for the analysis of polyamines in biological samples.
1. Sample Preparation and Deproteinization:
- Homogenize a known weight of tissue (e.g., 50 mg) in a cold deproteinizing solution, such as 0.2 M perchloric acid (PCA).
- For biological fluids (e.g., plasma, urine), add an equal volume of cold 0.4 M PCA.
- Vortex the mixture vigorously and keep it on ice for 30 minutes.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Collect the supernatant for derivatization.
2. Derivatization:
- Transfer a known volume of the supernatant to a new tube.
- Add an internal standard (e.g., 1,7-diaminoheptane).
- Adjust the pH to alkaline (e.g., pH 9.0) with NaOH.
- Add a derivatizing agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), and incubate in the dark at room temperature or at an elevated temperature, depending on the reagent.
- Stop the reaction by adding an acid (e.g., acetic acid).
3. HPLC Analysis:
- Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
- Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Detect the derivatized polyamines using a fluorescence detector (for dansyl or OPA derivatives) or a mass spectrometer.
- Quantify the polyamines by comparing their peak areas to those of known standards, normalized to the internal standard.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Polyamine Biosynthesis Pathway and this compound's Site of Action.
Caption: Experimental Workflow for In Vivo ODC Activity Assay (Radiolabeling).
Conclusion
Validating the in vivo target engagement of this compound on ODC is critical for its development and clinical application. This guide has provided a comparative overview of the primary methods used for this purpose, highlighting their principles, advantages, and disadvantages. The direct measurement of ODC activity, particularly through the sensitive radiolabeling assay, provides a direct assessment of target inhibition. Concurrently, the quantification of downstream polyamine levels via HPLC offers a robust measure of the functional consequences of ODC engagement. While this compound remains the benchmark ODC inhibitor, emerging alternatives show promise for enhanced potency and require rigorous in vivo validation using the methodologies described herein. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to accurately assess the in vivo pharmacodynamics of ODC inhibitors.
References
- 1. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Effects of polyamine depletion by alpha-difluoromethylornithine on in vitro and in vivo biological properties of 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of intravenous alpha-difluoromethylornithine on the polyamine levels of normal tissue and a transplantable fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine's Efficacy Across Diverse Cancer Types: A Comparative Analysis
An in-depth examination of the clinical performance of Eflornithine, an ornithine decarboxylase inhibitor, reveals a promising, albeit varied, landscape of anti-cancer activity. This guide provides a comparative analysis of this compound's efficacy in neuroblastoma, colorectal cancer, non-melanoma skin cancer, and malignant gliomas, juxtaposed with alternative therapeutic strategies. Detailed experimental data and methodologies are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential.
This compound, also known as α-difluoromethylornithine (DFMO), functions as an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells.[2][3] By blocking ODC, this compound depletes intracellular polyamines, thereby impeding cancer cell division and survival.[4] This mechanism has been explored in various malignancies, leading to its recent FDA approval for reducing the risk of relapse in high-risk neuroblastoma.
Comparative Efficacy of this compound
The clinical utility of this compound has been most prominently demonstrated in high-risk neuroblastoma. However, its efficacy has also been investigated in other cancer types, often in combination with other therapeutic agents. The following tables summarize the quantitative data from key clinical trials, comparing the performance of this compound-based regimens with alternative treatments.
High-Risk Neuroblastoma
This compound is the first FDA-approved therapy aimed at reducing the risk of relapse in pediatric patients with high-risk neuroblastoma who have responded to prior multi-agent, multi-modality therapy.
| Treatment Regimen | Study | Primary Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| This compound | Study 3b (NCT02395666) vs. ANBL0032 (External Control) | Event-Free Survival (EFS) | 0.48 | 0.27 - 0.85 | - |
| Overall Survival (OS) | 0.32 | 0.15 - 0.70 | - | ||
| Standard of Care (No this compound) | ANBL0032 (Control Arm) | - | - | - | - |
Data from externally controlled trial comparing Study 3b to a historical control from ANBL0032.
Colorectal Cancer (Chemoprevention)
In the context of colorectal cancer, this compound has been primarily studied for its chemopreventive effects, particularly in reducing the recurrence of adenomatous polyps in high-risk individuals, often in combination with nonsteroidal anti-inflammatory drugs (NSAIDs).
| Treatment Regimen | Study | Primary Endpoint | Adenoma Recurrence Rate (Treatment) | Adenoma Recurrence Rate (Placebo) | p-value |
| This compound + Sulindac | Meyskens et al. | Recurrence of colorectal adenomas | 12.3% | 41.1% | < 0.001 |
| This compound + Aspirin | NCT00983580 | Adenoma recurrence at 1-year | - | - | - |
The combination of this compound and Sulindac showed a significant reduction in adenoma recurrence. A meta-analysis of six trials concluded that this compound combination therapy was effective in lowering the incidence of recurrent adenomas in patients with a history of advanced colorectal tumors.
Non-Melanoma Skin Cancer (Chemoprevention)
Early studies investigated this compound's potential to prevent non-melanoma skin cancers.
| Treatment Regimen | Study | Primary Endpoint | Outcome |
| This compound | Phase III Randomized Trial | Incidence of new non-melanoma skin cancers | Showed a significant protective effect against basal cell carcinoma. |
A follow-up study suggested that the protective effect of this compound against non-melanoma skin cancers persisted for years after discontinuing the drug. A Phase 3 trial for this indication has been completed.
Malignant Glioma
This compound has been evaluated in patients with malignant gliomas, including anaplastic astrocytoma, both as a single agent and in combination with chemotherapy.
| Treatment Regimen | Study | Cancer Subtype | Median Overall Survival (OS) |
| This compound + Lomustine (B1675051) | STELLAR (Phase 3) | Grade 3 IDH-mutant astrocytoma | 34.9 months |
| Lomustine alone | STELLAR (Phase 3) | Grade 3 IDH-mutant astrocytoma | 23.5 months |
| This compound (single agent) | T88-0236 (Phase 2) | Recurrent anaplastic astrocytoma | 23 months |
The combination of this compound and lomustine demonstrated a significant improvement in overall survival for patients with molecularly-defined grade 3 IDH-mutant astrocytoma. Earlier studies also showed activity of this compound as a single agent in recurrent anaplastic astrocytoma.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
NECT: A Combination Therapy Revolutionizing Sleeping Sickness Treatment, Compared with Novel Oral Agents
A pivotal advancement in the fight against Human African Trypanosomiasis (HAT), or sleeping sickness, has been the development of Nifurtimox-Eflornithine Combination Therapy (NECT). This guide provides a comprehensive comparison of NECT with its predecessors and the newer, all-oral treatment options, fexinidazole (B1672616) and acoziborole (B605153), offering crucial data for researchers, scientists, and drug development professionals.
Nifurtimox-Eflornithine Combination Therapy (NECT) has significantly improved the treatment landscape for second-stage Trypanosoma brucei gambiense HAT, offering a safer and more manageable alternative to the previously used toxic arsenic-based drug, melarsoprol, and the cumbersome eflornithine (B1671129) monotherapy.[1][2] More recent developments have introduced all-oral regimens, fexinidazole and acoziborole, further simplifying treatment and bringing the goal of disease elimination closer.[3][4][5]
Comparative Efficacy and Safety of Treatments for Second-Stage T. b. gambiense HAT
The following tables summarize the key efficacy and safety data from pivotal clinical trials for NECT, fexinidazole, and acoziborole, providing a clear comparison of their performance.
| Treatment Regimen | Pivotal Clinical Trial | Number of Patients (Second Stage) | Cure Rate (at 18 or 24 months) | Key Advantages | Key Limitations |
| NECT | Priotto et al., 2009 | 130 | 96.5% (18 months) | Shorter treatment duration and fewer infusions than this compound monotherapy; better safety profile. | Requires intravenous administration and hospitalization. |
| Fexinidazole | Mesu et al., 2018 | 264 | 91% (18 months) | All-oral treatment, eliminating the need for infusions and simplifying administration. | Lower efficacy in patients with severe second-stage disease (CSF WBC >100 cells/µL) compared to NECT. |
| Acoziborole | Kande et al., 2022 | 167 | 95% (18 months) | Single-dose, all-oral treatment, representing a major logistical advantage. | Single-arm trial design; requires further real-world evidence. |
Table 1: Comparison of Efficacy and Key Features of NECT and Oral Alternatives for Second-Stage T. b. gambiense HAT.
| Treatment Regimen | Pivotal Clinical Trial | Most Common Adverse Events | Serious Adverse Events | Deaths |
| NECT | Priotto et al., 2009 | Nausea, vomiting, headache, pyrexia | Seizures, neutropenia, anemia | 2/130 (1.5%) |
| Fexinidazole | Mesu et al., 2018 | Headache, vomiting, insomnia, nausea, asthenia, tremor | Neuropsychiatric events, neutropenia | 9/264 (3.4%) |
| Acoziborole | Kande et al., 2022 | Pyrexia, asthenia | None considered treatment-related in the pivotal trial. | 4/208 (1.9%) (none considered treatment-related) |
Table 2: Comparative Safety Profiles of NECT and Oral Alternatives.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the pivotal trials of NECT, fexinidazole, and acoziborole.
Nifurtimox-Eflornithine Combination Therapy (NECT) - Priotto et al., 2009
-
Study Design: A multicentre, randomized, open-label, non-inferiority phase III trial.
-
Participants: Patients with second-stage T. b. gambiense HAT.
-
Intervention:
-
NECT arm: this compound 400 mg/kg/day intravenously every 12 hours for 7 days, plus nifurtimox (B1683997) 15 mg/kg/day orally in three divided doses for 10 days.
-
This compound monotherapy arm (control): this compound 400 mg/kg/day intravenously every 6 hours for 14 days.
-
-
Primary Outcome: Cure rate at 18 months, defined as the absence of trypanosomes in body fluids and a cerebrospinal fluid (CSF) white blood cell (WBC) count of ≤20 cells/µL.
-
Key Assessments: Clinical examinations, CSF analysis (WBC count and presence of trypanosomes) at baseline, end of treatment, and at 6, 12, and 18 months post-treatment. Adverse events were monitored throughout the study.
Fexinidazole - Mesu et al., 2018
-
Study Design: A pivotal multicentre, randomized, non-inferiority trial.
-
Participants: Patients with late-stage T. b. gambiense HAT.
-
Intervention:
-
Fexinidazole arm: Oral fexinidazole once daily for 10 days (1800 mg for days 1-4, then 1200 mg for days 5-10).
-
NECT arm (control): Standard NECT regimen.
-
-
Primary Outcome: Success at 18 months, defined as being alive, no evidence of trypanosomes, no requirement for rescue medication, and a CSF WBC count of ≤20 cells/µL.
-
Key Assessments: Similar to the NECT trial, with clinical and parasitological assessments at regular intervals up to 18 months. Safety monitoring included recording all adverse events.
Acoziborole - Kande et al., 2022
-
Study Design: A multicentre, open-label, single-arm, phase 2/3 trial.
-
Participants: Patients with early- and late-stage T. b. gambiense HAT.
-
Intervention: A single oral dose of 960 mg acoziborole administered to fasted patients.
-
Primary Outcome: Success rate at 18 months in patients with late-stage HAT, based on modified WHO criteria (absence of trypanosomes and CSF WBC count ≤20 cells/µL).
-
Key Assessments: Patients were observed in the hospital for 15 days and then followed up as outpatients at 3, 6, 12, and 18 months. Efficacy and safety were assessed at each visit.
Mechanisms of Action and Signaling Pathways
The efficacy of NECT relies on the distinct mechanisms of its two components, this compound and nifurtimox, which target different essential pathways in the Trypanosoma brucei parasite.
This compound: Inhibiting Polyamine Synthesis
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell division and differentiation in the parasite. By blocking ODC, this compound depletes the parasite's polyamine stores, leading to the cessation of cell proliferation and ultimately, cell death.
Caption: this compound's mechanism of action.
Nifurtimox: Generation of Cytotoxic Metabolites
Nifurtimox is a prodrug that is activated within the trypanosome by a type I nitroreductase. This enzymatic reduction, which is insensitive to oxygen, converts nifurtimox into an unsaturated open-chain nitrile metabolite. This cytotoxic metabolite is believed to be responsible for the drug's trypanocidal activity, though its precise downstream targets are still under investigation.
Caption: Nifurtimox's activation pathway.
Experimental Workflow for a Typical Sleeping Sickness Clinical Trial
The clinical evaluation of new treatments for sleeping sickness follows a rigorous workflow to ensure patient safety and the collection of robust efficacy data.
Caption: Generalized clinical trial workflow.
References
- 1. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 2. Oral fexinidazole for late-stage African Trypanosoma brucei gambiense trypanosomiasis: a pivotal multicentre, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dndi.org [dndi.org]
- 5. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eflornithine and siRNA-Mediated ODC Knockdown for Ornithine Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a key target in various therapeutic areas, including cancer and hirsutism. We will objectively evaluate the performance of Eflornithine, a chemical inhibitor, against siRNA-mediated ODC knockdown, a genetic approach, supported by experimental data and detailed protocols.
Introduction
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. These polyamines are essential for cell proliferation, differentiation, and survival.[1] Dysregulation of ODC activity and elevated polyamine levels are frequently associated with cancer development and other hyperproliferative disorders.[2][3] Consequently, targeting ODC has become a significant strategy for therapeutic intervention.
This guide compares two distinct approaches to inhibit ODC function:
-
This compound (α-difluoromethylornithine or DFMO): A well-established irreversible inhibitor of the ODC enzyme.[4]
-
siRNA-mediated ODC knockdown: A gene silencing technique that reduces the expression of the ODC gene at the mRNA level.[5]
Mechanisms of Action
This compound: The Suicide Inhibitor
This compound acts as an enzyme-activated, irreversible inhibitor of ODC, often referred to as a "suicide inhibitor." It is a structural analog of ornithine, the natural substrate for ODC. This compound binds to the active site of the ODC enzyme and is decarboxylated. This process generates a reactive intermediate that covalently bonds with a nucleophilic residue in the active site, permanently inactivating the enzyme.
Mechanism of this compound as a suicide inhibitor of ODC.
siRNA-Mediated ODC Knockdown: Silencing the Message
Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing. Exogenously introduced double-stranded siRNA molecules specific to the ODC mRNA sequence are recognized by the RNA-induced silencing complex (RISC). The RISC complex unwinds the siRNA, and the antisense strand guides the complex to the complementary ODC mRNA. The endonuclease activity of the RISC, primarily by the Argonaute-2 protein, then cleaves the target mRNA, leading to its degradation and a subsequent reduction in ODC protein synthesis.
Mechanism of siRNA-mediated ODC mRNA knockdown.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy, duration of action, and other relevant parameters for this compound and siRNA-mediated ODC knockdown based on available literature. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from various independent studies.
| Parameter | This compound | siRNA-mediated ODC Knockdown |
| Target | ODC enzyme activity | ODC mRNA |
| Mechanism | Irreversible enzyme inhibition | Post-transcriptional gene silencing |
| Specificity | Highly specific for ODC | Sequence-dependent, potential for off-targets |
Table 1: General Comparison of this compound and siRNA for ODC Inhibition
| Efficacy Parameter | This compound | siRNA-mediated ODC Knockdown |
| Inhibition of ODC Activity | Dose-dependent, can achieve >90% inhibition. | Indirectly reduces activity by decreasing protein levels; can achieve >90% reduction in protein. |
| IC50 / EC50 | IC50 values for ODC enzyme inhibition are typically in the low micromolar range (e.g., ~7.5 µM). | Effective concentrations for mRNA knockdown are in the nanomolar range (e.g., 1-100 nM). |
| Effect on Protein Levels | Does not directly reduce ODC protein levels, but leads to its degradation after inactivation. | Directly reduces ODC protein levels by degrading its mRNA. |
| Effect on Polyamine Levels | Dose-dependently decreases cellular polyamine levels. | Decreases intracellular polyamine levels. |
Table 2: Comparative Efficacy Data
| Temporal Parameter | This compound | siRNA-mediated ODC Knockdown |
| Onset of Action | Rapid inhibition of enzyme activity. | Slower onset, requires time for mRNA degradation and protein turnover (typically 24-48 hours to observe significant protein reduction). |
| Duration of Effect | Reversible upon withdrawal of the drug; hair growth returns to baseline within 8 weeks after stopping topical treatment. | Transient, typically lasts for 3-7 days in proliferating cells due to dilution upon cell division. |
Table 3: Duration of Action
Off-Target Effects
A critical consideration in choosing an ODC inhibition strategy is the potential for off-target effects.
This compound: As a highly specific inhibitor of ODC, this compound is generally considered to have minimal off-target effects. However, systemic administration can be associated with side effects, and high concentrations may affect other metabolic pathways.
siRNA-mediated ODC Knockdown: Off-target effects are a known concern with siRNA technology. These can arise from:
-
Sequence-dependent off-target effects: The siRNA guide strand may have partial complementarity to the mRNA of other genes, leading to their unintended knockdown.
-
Immune stimulation: The introduction of foreign double-stranded RNA can trigger an innate immune response.
Modern siRNA design algorithms and chemical modifications can help to mitigate these off-target effects. Comprehensive analysis, such as microarray or proteomic studies, is recommended to assess the specificity of any given siRNA.
Signaling Pathways and Experimental Workflow
Inhibition of ODC, either by this compound or siRNA, leads to the depletion of polyamines, which in turn affects multiple downstream signaling pathways involved in cell proliferation and survival.
Polyamine biosynthesis pathway and points of intervention.
A typical experimental workflow to compare the effects of this compound and siRNA-mediated ODC knockdown would involve the following steps:
Comparative experimental workflow.
Experimental Protocols
ODC Activity Assay (Radiometric Method)
This protocol is adapted from established methods for measuring ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cell lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Substrate mix: L-[1-14C]ornithine (specific activity ~50 mCi/mmol), unlabeled L-ornithine, pyridoxal-5'-phosphate (PLP)
-
2 M Citric acid
-
Scintillation vials
-
Filter paper discs saturated with a CO2 trapping agent (e.g., hyamine hydroxide)
-
Scintillation cocktail
Procedure:
-
Prepare cell lysates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a sealed reaction vessel (e.g., a test tube with a rubber stopper holding a center well), add a defined amount of cell lysate (e.g., 100-200 µg of protein).
-
Suspend a filter paper disc saturated with the CO2 trapping agent over the reaction mixture.
-
Initiate the reaction by adding the substrate mix (final concentrations, e.g., 0.5 mM L-ornithine, 0.5 µCi L-[1-14C]ornithine, 50 µM PLP).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting 2 M citric acid into the reaction mixture.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the released 14CO2.
-
Transfer the filter paper disc to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express ODC activity as pmol or nmol of CO2 released per unit time per mg of protein.
Western Blot for ODC Protein Quantification
This protocol provides a general guideline for the detection and quantification of ODC protein levels.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ODC
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ODC antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ODC signal to the loading control.
siRNA Transfection
This is a general protocol for siRNA transfection in cultured cells. Optimization of siRNA concentration and transfection reagent may be required for specific cell lines.
Materials:
-
ODC-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cells plated in antibiotic-free medium
Procedure:
-
Cell Plating: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for downstream analysis. The optimal incubation time will depend on the stability of the target protein and the desired level of knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown are effective methods for inhibiting ODC and studying the downstream consequences of polyamine depletion. The choice between these two approaches will depend on the specific experimental goals, the desired duration of the effect, and the tolerance for potential off-target effects.
-
This compound offers a rapid, specific, and reversible method to inhibit ODC enzyme activity, making it suitable for studies requiring acute inhibition.
-
siRNA-mediated knockdown provides a powerful tool for reducing ODC protein expression, which can be advantageous for studying the long-term effects of ODC depletion. However, careful validation to rule out off-target effects is crucial.
For a comprehensive understanding of the role of ODC in a biological system, a combination of both approaches can be highly informative, allowing for the dissection of enzymatic activity versus protein presence.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ornithine decarboxylase activity in the rat and human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine levels, ornithine decarboxylase (ODC) activity, and ODC-mRNA expression in normal and cancerous human colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 5. Stable siRNA-mediated silencing of antizyme inhibitor: regulation of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the chemopreventive effects of Eflornithine in colon cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemopreventive effects of Eflornithine (α-difluoromethylornithine, DFMO) in colon cancer models against other promising alternatives. The information presented is based on preclinical and clinical experimental data, offering a valuable resource for researchers in the field of oncology and drug development.
This compound: Mechanism of Action
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. Elevated levels of polyamines are frequently observed in cancerous tissues, contributing to tumor growth. By inhibiting ODC, this compound depletes intracellular polyamine levels, thereby impeding cancer cell proliferation and inducing apoptosis.
Caption: Inhibition of the polyamine biosynthesis pathway by this compound.
Preclinical Efficacy: A Comparative Analysis in Animal Models
The following table summarizes the chemopreventive effects of this compound and alternative agents in various rodent models of colon cancer. It is important to note that direct head-to-head comparisons in the same study are limited, and efficacy can vary based on the animal model, carcinogen used, drug dosage, and treatment duration.
| Agent(s) | Animal Model | Tumor Incidence Reduction | Tumor Multiplicity Reduction | Reference |
| This compound (DFMO) + Sulindac | F344 Rats (AOM-induced) | 60% (adenocarcinoma) | 81% (adenocarcinoma) | [1] |
| Sulindac | A/J Mice (AOM-induced) | Statistically significant | Statistically significant | [2] |
| Celecoxib | Male F344 Rats (AOM-induced) | 53-78% (total tumors) | 67-84% (total tumors) | [3] |
| Min Mice | - | Decreased tumor multiplicity by 71% (at 1500 ppm) | [4] | |
| Aspirin | ICR Mice (AOM/DSS-induced) | - | 51.5% | [5] |
| Berberine | Apc min/+ Mice | - | 39.6% (0.05% in drinking water), 62.5% (0.1% in drinking water) | |
| Curcumin | C57BL/6J Min/+ (ApcMin/+) Mice | - | 39% (0.2% in diet), 40% (0.5% in diet) | |
| Metformin | ApcMin/+ Mice | - | Decreased intestinal polyp formation |
Clinical Efficacy: Comparison of Adenoma Recurrence in Humans
Clinical trials have evaluated the efficacy of these agents in preventing the recurrence of colorectal adenomas, which are precursors to cancer. The following table presents a summary of these findings.
| Agent(s) | Patient Population | Adenoma Recurrence Rate Reduction | Key Findings | Reference |
| This compound (DFMO) + Sulindac | Patients with previous adenomas | 70% | 95% reduction in multiple adenomas and >90% reduction in advanced adenomas. | |
| Sulindac | Familial Adenomatous Polyposis (FAP) | Significant decrease in number and size of polyps. | Effect is transient and reversible upon discontinuation. | |
| Celecoxib (400 mg/day) | Patients with previous adenomas | 33-45% | Increased risk of serious cardiovascular events. | |
| Aspirin (low-dose, <300 mg/day) | Patients with a history of adenoma | 22% | More effective than high-dose aspirin. | |
| Berberine (0.3g twice daily) | Patients with a history of colorectal adenomas | 23% (Relative Risk Reduction) | Well-tolerated with few side effects. | |
| Curcumin (4 g/day ) | Smokers with aberrant crypt foci (ACF) | 40% reduction in ACF number | No significant effect at 2 g/day . In FAP patients, no significant reduction in adenoma number or size was observed in another study. | |
| Metformin (250 mg/day) | Non-diabetic patients post-polypectomy | 40% | Low dose was effective and well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two commonly used rodent models in colon cancer chemoprevention studies.
Azoxymethane (AOM)-Induced Colon Cancer in Rats
This model is widely used to study chemically induced colon carcinogenesis, which mimics many aspects of human colorectal cancer development.
References
- 1. Phase IIA Clinical Trial of Curcumin for the Prevention of Colorectal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Berberine Reduces Metachronous Colorectal Adenomas in Randomized Trial – Endoscopy Campus [endoscopy-campus.com]
- 4. Aspirin for the Chemoprevention of Colorectal Adenomas: Meta-analysis of the Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eflornithine and Intense Pulsed Light: A Synergistic Approach to Managing Hirsutism
Hirsutism, the presence of excessive terminal hair growth in women in a male-like pattern, can be a distressing condition with significant psychosocial impact.[1] Management strategies aim to either remove the unwanted hair or reduce its growth. This guide provides a comprehensive comparison of a combination therapy—topical eflornithine (B1671129) cream and intense pulsed light (IPL)—with other treatment modalities for hirsutism, supported by experimental data for a scientific audience.
Mechanisms of Action: A Two-Pronged Attack on Hair Growth
The enhanced efficacy of combining this compound and IPL stems from their distinct and complementary mechanisms of action. This compound acts pharmacologically at the follicular level, while IPL provides a physical method of hair reduction through selective photothermolysis.
This compound: This topical cream is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[2][3][4][5] ODC is a key enzyme in the synthesis of polyamines, which are essential for cell proliferation and differentiation within the hair follicle. By inhibiting ODC, this compound slows the rate of hair growth, leading to finer and lighter hairs over time. It does not remove hair but rather affects the anagen (growth) phase of the hair cycle.
Intense Pulsed Light (IPL): IPL devices emit a broad spectrum of non-coherent light (typically 500-1200 nm). The principle behind IPL for hair removal is selective photothermolysis. Light energy is absorbed by melanin, the pigment in the hair shaft, and converted into heat. This heat damages the hair follicle, particularly the bulge region containing stem cells and the matrix responsible for hair production, thereby inhibiting or delaying future hair growth. For this reason, IPL is most effective on dark hair and lighter skin and requires multiple sessions to target hairs in the active anagen growth phase.
The synergy of the combination therapy lies in this compound weakening the hair follicle's growth capacity, making it more susceptible to the thermal damage induced by IPL.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Beacon of Hope for Hirsutism Sufferers - Oana - Posts [oanahealth.com]
- 3. dtb.bmj.com [dtb.bmj.com]
- 4. Hirsutism and Vaniqa: Frequently Asked Questions - Dr Fox [doctorfox.co.uk]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Eflornithine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of eflornithine (B1671129) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification and Use |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and legal guidelines.[1] |
| Body Protection | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If dust formation is likely, use a NIOSH-approved respirator. |
| Ventilation | Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1][2][3] |
| General Hygiene | Wash hands thoroughly after handling, before breaks, and at the end of the workday. Avoid eating, drinking, or smoking in areas where this compound is handled. |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound, as with most pharmaceutical chemicals, is regulated. It is crucial to manage it as a chemical waste product and not dispose of it through standard trash or sewer systems. The U.S. Environmental Protection Agency (EPA) prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").
Protocol for Unused or Expired this compound (Powder)
-
Initial Assessment : Determine that the this compound is waste. This includes expired material, contaminated stock, or material that is no longer needed.
-
Container Preparation :
-
Obtain a designated, sealable, and properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly read "Hazardous Waste" and identify the contents (e.g., "this compound waste"). Include the accumulation start date.
-
-
Waste Transfer :
-
Carefully transfer the this compound powder into the waste container.
-
Perform this transfer in a fume hood or ventilated area to prevent the generation and inhalation of dust.
-
Use spark-proof tools if there is any risk of ignition.
-
-
Decontamination :
-
Decontaminate the original container by triple rinsing with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).
-
The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the original container can be disposed of as regular lab glass or plastic, after defacing the label.
-
-
Storage :
-
Seal the hazardous waste container tightly.
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure it is stored away from incompatible materials.
-
-
Final Disposal :
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. This is the standard and required method for chemical waste.
-
Protocol for Contaminated Materials and Spills
-
Secure the Area : Evacuate personnel to a safe area if the spill is large or generates significant dust. Ensure adequate ventilation.
-
Contain the Spill : Prevent the powder from spreading. Do not let the product enter drains.
-
Cleanup :
-
Wearing appropriate PPE, gently sweep or scoop up the spilled material. Avoid actions that create dust.
-
Use spark-proof tools and explosion-proof equipment for the cleanup.
-
Place the spilled material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated hazardous waste container.
-
-
Final Disposal : Seal, label, and store the container as described above. Arrange for disposal through your institution's EHS office.
Protocol for this compound Topical Cream (e.g., Vaniqa)
While the Safety Data Sheet for Vaniqa cream may state it is not a federal hazardous waste, disposal regulations can vary by state and locality. Best practice for a laboratory is to dispose of it as chemical waste.
-
Segregation : Do not dispose of the cream in regular trash or down the drain.
-
Packaging : Place the tube or container, along with any residual cream, into a designated pharmaceutical waste container.
-
Disposal : Manage the container through your institution's chemical waste program.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
